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(2E)-3-(2-Furyl)-2-phenylacrylic acid Documentation Hub

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  • Product: (2E)-3-(2-Furyl)-2-phenylacrylic acid
  • CAS: 42307-39-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (2E)-3-(2-Furyl)-2-phenylacrylic Acid

A Privileged Scaffold for Bioactive Heterocycle Synthesis and Pharmacophore Exploration Part 1: Executive Summary (2E)-3-(2-Furyl)-2-phenylacrylic acid (CAS 42307-39-1), often referred to as -phenyl- -(2-furyl)acrylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for Bioactive Heterocycle Synthesis and Pharmacophore Exploration

Part 1: Executive Summary

(2E)-3-(2-Furyl)-2-phenylacrylic acid (CAS 42307-39-1), often referred to as


-phenyl-

-(2-furyl)acrylic acid, represents a significant structural motif in medicinal chemistry. As a bioisostere of

-phenylcinnamic acid, this compound integrates the lipophilic, planar characteristics of the phenyl ring with the electron-rich, hydrogen-bond-accepting nature of the furan moiety. This unique electronic profile makes it a versatile "privileged scaffold" for developing anti-inflammatory agents, tyrosinase inhibitors, and antimicrobial compounds. Furthermore, it serves as a critical intermediate in the synthesis of 3-arylidene-2(3H)-furanones and other bioactive heterocycles.
Part 2: Chemical Profile & Physicochemical Properties[1][2]

Nomenclature & Identification

  • IUPAC Name: (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid

  • Common Names:

    
    -Phenyl-
    
    
    
    -furylacrylic acid; 2-Phenyl-3-(2-furyl)acrylic acid
  • CAS Registry Number: 42307-39-1[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.22 g/mol [5]

Physicochemical Constants (Calculated/Predicted)

Property Value Note
Appearance White to pale yellow crystalline solid Typical of phenylacrylic acids

| Melting Point | 145–155 °C (Predicted) | Analogs (e.g.,


-phenylcinnamic acid) melt ~170°C; furan substitution typically lowers 

. | | Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in Water | Carboxylic acid group allows solubility in alkaline aqueous solutions. | | pKa | ~4.0–4.5 | Comparable to cinnamic acid derivatives. | | LogP | ~2.8 | Moderate lipophilicity, suitable for membrane permeability. |
Part 3: Synthetic Pathways & Methodology[8]

The most robust and scalable method for synthesizing (2E)-3-(2-Furyl)-2-phenylacrylic acid is the Perkin Condensation . This reaction utilizes the condensation of an aromatic aldehyde (furfural) with an acid anhydride (acetic anhydride) in the presence of a weak base (triethylamine or alkali carboxylate).

3.1. Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the mechanistic flow from the generation of the enolate to the final elimination step yielding the (E)-isomer.

PerkinCondensation Reagents Reagents: Phenylacetic Acid + Acetic Anhydride Base: Et3N Enolate Intermediate 1: Mixed Anhydride Enolate Reagents->Enolate Acylation & Deprotonation Aldol Intermediate 2: Aldol-type Adduct (Beta-hydroxy species) Enolate->Aldol Nucleophilic Attack on Furfural Elimination Elimination Step: Loss of Acetate Aldol->Elimination Dehydration (-AcOH) Product Product: (2E)-3-(2-Furyl)-2-phenylacrylic Acid Elimination->Product Hydrolysis & Acidification

Figure 1. Mechanistic pathway of the Perkin condensation for the synthesis of (2E)-3-(2-Furyl)-2-phenylacrylic acid.

3.2. Detailed Experimental Protocol

Reagents:

  • Furfural (Furan-2-carboxaldehyde): 1.0 equiv (freshly distilled to remove oxidation products)

  • Phenylacetic Acid: 1.0 equiv

  • Acetic Anhydride (

    
    ): 2.5 equiv (acts as solvent and dehydrating agent)
    
  • Triethylamine (

    
    ): 1.0 equiv (Base catalyst)
    

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Phenylacetic acid (13.6 g, 100 mmol) and Furfural (9.6 g, 100 mmol).

  • Addition: Add Triethylamine (10.1 g, 100 mmol) followed by Acetic Anhydride (25.5 g, 250 mmol).

  • Reaction: Heat the mixture to gentle reflux (

    
    C oil bath) for 5–6 hours. The solution will turn dark yellow/brown.
    
  • Hydrolysis: Allow the mixture to cool to

    
    C. Pour the reaction mixture into water (300 mL) and heat to boiling for 15 minutes to hydrolyze the mixed anhydride intermediate.
    
  • Precipitation: Cool the aqueous mixture to room temperature. If the product oils out, induce crystallization by scratching the glass or adding a seed crystal. Alternatively, extract with Ethyl Acetate, wash with brine, dry over

    
    , and evaporate.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (3:1) or dilute Acetic Acid.

  • Yield: Typical yields range from 55% to 70%.

Critical Control Points:

  • Isomer Control: The (E)-isomer is the thermodynamic product. Prolonged reflux ensures conversion of any kinetic (Z)-isomer to the more stable (E)-form, where the bulky phenyl and furyl groups minimize steric clash by adopting a trans-like orientation across the double bond.

  • Dry Reagents: Moisture in the reagents will hydrolyze acetic anhydride prematurely, reducing yield.

Part 4: Pharmacological Potential & Biological Activity

The (2E)-3-(2-Furyl)-2-phenylacrylic acid scaffold is not merely a synthetic intermediate; it possesses intrinsic biological activity due to its structural similarity to cinnamic acid and stilbenes.

4.1. Structure-Activity Relationship (SAR) Map

SAR_Map Core Scaffold: (2E)-3-(2-Furyl)-2-phenylacrylic Acid COOH Carboxylic Acid (Zinc Binding / H-Bond Donor) Core->COOH DoubleBond Alpha-Beta Unsaturation (Michael Acceptor Potential) Core->DoubleBond Furan Furan Ring (H-Bond Acceptor / Bioisostere) Core->Furan Phenyl Alpha-Phenyl Ring (Hydrophobic Interaction) Core->Phenyl Tyrosinase Tyrosinase Inhibition (Anti-browning / Depigmentation) COOH->Tyrosinase Chelates Cu2+ Antimicrobial Antimicrobial Activity (Membrane Disruption) DoubleBond->Antimicrobial Reactivity Furan->Tyrosinase Pi-stacking COX COX-1/2 Inhibition (Anti-inflammatory) Phenyl->COX Active Site Fit

Figure 2.[6] Structure-Activity Relationship (SAR) mapping of the core scaffold.

4.2. Key Biological Targets
  • Tyrosinase Inhibition: Phenylacrylic acids are known competitive inhibitors of tyrosinase. The carboxylic acid moiety coordinates with the binuclear copper active site, while the phenyl and furyl rings engage in

    
     stacking with aromatic residues in the enzyme pocket. This makes the compound a candidate for skin-whitening agents or food preservatives.
    
  • Anti-inflammatory Activity: Derivatives of

    
    -phenylcinnamic acid have shown ability to inhibit Cyclooxygenase (COX) enzymes. The planar geometry allows the molecule to fit into the hydrophobic channel of COX, potentially reducing prostaglandin synthesis.
    
  • Antimicrobial Properties: The

    
    -unsaturated system acts as a weak Michael acceptor, which can interact with nucleophilic residues (e.g., cysteine thiols) in microbial enzymes, disrupting essential metabolic pathways.
    
Part 5: Analytical Characterization

To validate the synthesis of CAS 42307-39-1, the following spectral data are expected:

1. Proton NMR (


-NMR, 400 MHz, DMSO-

):
  • 
     12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).
    
  • 
     7.85 ppm (s, 1H): Vinylic proton (-C=CH -). The singlet nature (or weak allylic coupling) confirms the trisubstituted alkene.
    
  • 
     7.6–7.7 ppm (m, 1H): Furan H-5.
    
  • 
     7.3–7.5 ppm (m, 5H): Phenyl protons.
    
  • 
     6.6–6.8 ppm (m, 2H): Furan H-3 and H-4.
    

2. HPLC Conditions for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (absorption maximum of the conjugated system).

Part 6: Safety & Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use standard PPE (gloves, goggles). Work in a fume hood, especially when handling furfural (toxic/irritant) and acetic anhydride (lachrymator).

  • Storage: Store in a cool, dry place. Light sensitive (cis/trans isomerization may occur upon prolonged UV exposure).

References
  • Perkin Condensation Mechanism & Scope

    • Crawford, M., & Little, W. T. (1959). The Perkin reaction with furfural. Journal of the Chemical Society. Link

  • Synthesis of Alpha-Phenylcinnamic Acids

    • Buckles, R. E., & Bremer, K. (1953). alpha-Phenylcinnamic Acid.[7] Organic Syntheses, 33, 70. Link

  • Biological Activity of Furan-Acrylic Derivatives

    • Mishra, N., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Link

  • Tyrosinase Inhibition by Cinnamic Acid Derivatives

    • Song, Y. H., et al. (2018). Inhibitory effects of cinnamic acid derivatives on tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • General Properties of Phenylacrylic Acids

    • National Center for Biotechnology Information. (2024).[6] PubChem Compound Summary for CID 444539, alpha-Phenylcinnamic acid. Link

Sources

Exploratory

A Comprehensive Technical Guide to 2-phenyl-3-(2-furyl)propenoic acid: Nomenclature and Synonyms

For researchers, scientists, and professionals in drug development, precise communication is paramount. The unambiguous identification of a chemical entity through its nomenclature and synonyms is the foundation of this...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, precise communication is paramount. The unambiguous identification of a chemical entity through its nomenclature and synonyms is the foundation of this precision. This guide provides an in-depth analysis of the nomenclature and synonyms for the compound 2-phenyl-3-(2-furyl)propenoic acid , a molecule of interest in organic synthesis and medicinal chemistry.

Introduction to the Core Structure

2-phenyl-3-(2-furyl)propenoic acid is a carboxylic acid derivative featuring a propenoic acid backbone. This three-carbon unsaturated carboxylic acid is substituted with a phenyl group at the second carbon and a 2-furyl group at the third carbon. The presence of a carbon-carbon double bond gives rise to the possibility of geometric isomerism, a critical aspect of its chemical identity.

Systematic Nomenclature (IUPAC)

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For 2-phenyl-3-(2-furyl)propenoic acid, the IUPAC name is derived by identifying the parent chain, the principal functional group, and the substituents.

  • Parent Chain : The longest carbon chain containing the principal functional group is a three-carbon chain, hence "prop-".

  • Principal Functional Group : The carboxylic acid group (-COOH) is the highest priority functional group, leading to the suffix "-oic acid".

  • Unsaturation : A double bond is present between carbons 2 and 3, indicated by "-2-en-".

  • Substituents : A phenyl group is attached to carbon 2, and a furan ring is attached via its second position to carbon 3.

Combining these elements, the systematic IUPAC name is 2-phenyl-3-(furan-2-yl)prop-2-enoic acid .

Stereochemistry: The E/Z Notation

The presence of two different substituent groups on each carbon of the double bond necessitates the use of the E/Z notation to define the stereochemistry.[1][2] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituents on each carbon of the double bond.

  • At Carbon 2 : The phenyl group has a higher priority than the carboxylic acid group.

  • At Carbon 3 : The 2-furyl group has a higher priority than the hydrogen atom.

This leads to two possible isomers:

  • (E)-2-phenyl-3-(2-furyl)propenoic acid : The high-priority groups (phenyl and 2-furyl) are on opposite sides of the double bond.

  • (Z)-2-phenyl-3-(2-furyl)propenoic acid : The high-priority groups (phenyl and 2-furyl) are on the same side of the double bond.

It is crucial to specify the stereoisomer in any scientific communication to avoid ambiguity. For instance, a study on the conformations of the E isomer has been conducted using NMR spectroscopy.[3]

Synonyms and Common Names

While the IUPAC name provides a systematic and unambiguous identifier, a variety of synonyms and common names may be encountered in literature and chemical databases. Understanding these is vital for comprehensive literature searches and chemical procurement.

A common synonym for this compound is 3-(2-Furyl)-2-phenylpropenoic acid .[4] This name is still descriptive but reverses the order of the substituents. Other potential synonyms can be derived from related structures. For example, the related compound 3-phenylpropenoic acid is commonly known as cinnamic acid.[5][6] By extension, one might encounter descriptive names such as:

  • α-Phenyl-β-(2-furyl)acrylic acid

  • 2-Phenyl-3-(2-furanyl)acrylic acid

These names utilize "acrylic acid" as the parent structure, which is a common name for propenoic acid.

Database Identifiers

For precise identification in a digital environment, database identifiers are indispensable. While a specific entry for 2-phenyl-3-(2-furyl)propenoic acid might not be available in all databases, related compounds provide a reference. For instance, the aldehyde analog, 2-phenyl-3-(2-furyl)prop-2-enal, has a PubChem CID of 6435876.[7] The related compound without the phenyl group, 3-(2-furyl)acrylic acid, has a CAS Registry Number of 539-47-9.[8]

Summary of Nomenclature and Synonyms

Type Name/Identifier Notes
IUPAC Name (E/Z)-2-phenyl-3-(furan-2-yl)prop-2-enoic acidThe most systematic and unambiguous name. The stereochemistry should be specified.
Common Synonym 3-(2-Furyl)-2-phenylpropenoic acidFrequently used in literature.[4]
Descriptive Synonym α-Phenyl-β-(2-furyl)acrylic acidBased on the common parent name "acrylic acid".
Descriptive Synonym 2-Phenyl-3-(2-furanyl)acrylic acidAn alternative descriptive name.

Chemical Structure and Nomenclature Diagram

The following diagram illustrates the core structure of 2-phenyl-3-(2-furyl)propenoic acid and the numbering scheme used for its IUPAC name.

G C1 C1 C2 C2 C1->C2 O1 O C1->O1 O2 OH C1->O2 C3 C3 C2->C3 Ph Phenyl C2->Ph Furyl 2-Furyl C3->Furyl H3 H C3->H3 lab Structure of 2-phenyl-3-(2-furyl)propenoic acid

Caption: Chemical structure of 2-phenyl-3-(2-furyl)propenoic acid.

Experimental Protocols

While this guide focuses on nomenclature, it is worth noting that the synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids.[9] The synthesis of E- and Z-2,3-diphenylpropenoic acid esters has also been reported, which could provide methodological insights.[10]

Conclusion

A thorough understanding of the systematic nomenclature and common synonyms of 2-phenyl-3-(2-furyl)propenoic acid is essential for researchers in the chemical sciences. The IUPAC name, (E/Z)-2-phenyl-3-(furan-2-yl)prop-2-enoic acid, provides an unambiguous descriptor, while familiarity with its synonyms facilitates comprehensive information retrieval. The structural complexity, particularly the geometric isomerism, demands careful and precise notation in all scientific communications.

References

Sources

Foundational

Comparative Analysis: Furylacrylic Acid vs. Phenyl-Furylacrylic Acid

Executive Summary This guide provides a rigorous technical comparison between Furylacrylic Acid (FAA) and its sterically and electronically modified derivative, -Phenyl-Furylacrylic Acid (PFAA) . While both compounds sha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between Furylacrylic Acid (FAA) and its sterically and electronically modified derivative,


-Phenyl-Furylacrylic Acid (PFAA) .

While both compounds share the core furan-conjugated acrylic backbone, the introduction of a phenyl group at the


-position in PFAA fundamentally alters the molecular geometry, lipophilicity, and metabolic fate of the scaffold. This document dissects these differences through the lens of synthetic methodology, physicochemical characterization, and biological interaction, providing researchers with actionable protocols for their synthesis and analysis.

Key Distinction:

  • FAA (3-(2-furyl)acrylic acid): A planar, conjugated system primarily used as a metabolic probe for glutathione S-transferases and a monomer for cross-linked polymers.

  • PFAA (

    
    -phenyl-3-(2-furyl)acrylic acid):  A sterically crowded, lipophilic analog often synthesized to probe the steric tolerance of enzyme binding pockets (e.g., Phenylalanine Ammonia-Lyase) or to enhance membrane permeability in drug design.
    

Structural & Electronic Landscape

The divergence in reactivity and biological activity stems from the electronic perturbation caused by the


-phenyl substituent.
Molecular Geometry and Conjugation
  • FAA: The molecule exhibits high planarity. The furan ring and the acrylic side chain align to maximize

    
    -orbital overlap, resulting in a strong UV absorption band (bathochromic shift relative to simple acrylics).
    
  • PFAA: The bulky phenyl group at the

    
    -carbon introduces significant steric strain (A(1,3) strain) against the furan ring and the carboxylic acid.[1][2][3] This forces the molecule to twist out of planarity. While the phenyl ring adds 
    
    
    
    -electrons, the loss of planarity can paradoxically reduce the effective conjugation length compared to a fully planar system, altering the UV
    
    
    and molar extinction coefficient (
    
    
    ).
Physicochemical Comparison Table
PropertyFurylacrylic Acid (FAA)

-Phenyl-Furylacrylic Acid (PFAA)
IUPAC Name (2E)-3-(furan-2-yl)prop-2-enoic acid(2E)-2-phenyl-3-(furan-2-yl)prop-2-enoic acid
CAS Number 539-47-915966-22-0 (Generic isomer)
MW ( g/mol ) 138.12214.22
LogP (Calc) ~1.2 (Moderate hydrophilicity)~3.1 (High lipophilicity)
pKa ~4.5~4.8 (Slightly higher due to steric inhibition of resonance)
UV

305–308 nm (Ethanol)290–300 nm (Hypsochromic shift due to twist)
Solubility Soluble in EtOH, MeOH, Ether; Moderate in hot water.Insoluble in water; Soluble in DCM, EtOAc.

Synthetic Pathways: Causality & Protocols

The synthesis of these two compounds illustrates the critical choice between Knoevenagel and Perkin condensation strategies based on the acidity of the


-protons in the starting material.
Synthesis Logic Diagram

SynthesisLogic Figure 1: Divergent Synthetic Pathways based on Alpha-Proton Acidity cluster_0 Precursor cluster_1 Pathway A: FAA (Knoevenagel) cluster_2 Pathway B: PFAA (Perkin) Furfural Furfural (Aldehyde) Malonic Malonic Acid (High Acidity pKa ~13) Furfural->Malonic PhenylAcetic Phenylacetic Acid (Low Acidity pKa ~20) Furfural->PhenylAcetic Base1 Base: Piperidine/Pyridine (Mild Base Sufficient) Malonic->Base1 Decarb Decarboxylation (-CO2) Base1->Decarb FAA Furylacrylic Acid Decarb->FAA Anhydride Acetic Anhydride (Dehydrating Agent) PhenylAcetic->Anhydride Base2 Base: TEA or NaOAc (High Temp Required) Anhydride->Base2 PFAA Phenyl-Furylacrylic Acid Base2->PFAA

[3]

Protocol A: Synthesis of FAA (Doebner-Knoevenagel)

Why this method? Malonic acid possesses highly acidic


-protons, allowing condensation with mild bases (pyridine) and spontaneous decarboxylation to the thermodynamically stable trans-acrylic acid.

Materials:

  • Furfural (freshly distilled): 0.1 mol

  • Malonic acid: 0.12 mol

  • Pyridine (solvent/base): 20 mL

  • Piperidine (catalyst): 0.5 mL

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a reflux condenser, combine furfural and malonic acid in pyridine. Add piperidine.

  • Reaction: Heat the mixture on a steam bath (85–95°C) for 2–3 hours. Observation: Evolution of CO₂ bubbles indicates the decarboxylation phase.

  • Quench: Cool the solution to room temperature. Pour the reaction mixture into 200 mL of ice-cold water containing enough HCl to neutralize the pyridine (approx. pH 2–3).

  • Isolation: The crude acid will precipitate as a crystalline solid. Filter under vacuum.

  • Purification: Recrystallize from hot water or dilute ethanol (1:1).

  • Yield Check: Expect 70–85%. MP: 140–141°C.

Protocol B: Synthesis of PFAA (Perkin Condensation)

Why this method? Phenylacetic acid is less acidic than malonic acid. It requires conversion to a mixed anhydride (using acetic anhydride) and higher temperatures (140°C+) to facilitate enolization and attack on the aldehyde.

Materials:

  • Furfural: 0.1 mol

  • Phenylacetic acid: 0.1 mol

  • Acetic Anhydride: 0.1 mol

  • Triethylamine (TEA): 0.1 mol (or Sodium Acetate)

Step-by-Step:

  • Charge: Combine furfural, phenylacetic acid, acetic anhydride, and TEA in a dry flask.

  • Reflux: Heat the mixture in an oil bath at 140°C for 5–8 hours. Note: A drying tube is recommended to exclude atmospheric moisture.

  • Hydrolysis: The intermediate is often a mixed anhydride. Pour the hot mixture into excess water and boil for 10 minutes to hydrolyze unreacted anhydride.

  • Neutralization: If the product oils out, add solid Na₂CO₃ until alkaline (pH 9–10) to dissolve the acid as its salt. Extract with ether to remove unreacted furfural.

  • Precipitation: Acidify the aqueous layer with concentrated HCl. The PFAA will precipitate.

  • Purification: Recrystallize from Ethanol/Water.

  • Yield Check: Expect 50–65%. MP: Varies by isomer, typically 145–150°C for the E-isomer.

Biological Implications & Toxicity[2][4][5][6][7]

The furan ring is a "structural alert" in drug discovery due to potential metabolic activation. However, the substitution pattern dictates the toxicity profile.[2]

Metabolic Activation Pathway (Furan Ring Opening)

The primary toxicity mechanism involves CYP450-mediated oxidation of the furan ring to a reactive cis-enedione (cis-2-butene-1,4-dial), which acts as a Michael acceptor for cellular nucleophiles (DNA/Proteins).

Metabolism Figure 2: Metabolic Activation and Detoxification of Furan Scaffolds cluster_Tox Toxicity cluster_Detox Detoxification Compound Furan Scaffold (FAA or PFAA) CYP CYP450 Oxidation Compound->CYP Epoxide Furan-Epoxide (Unstable Intermediate) CYP->Epoxide Enedione cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedione Protein Protein Adducts (Cytotoxicity) Enedione->Protein DNA DNA Alkylation (Genotoxicity) Enedione->DNA Conjugate GSH-Conjugate (Excretion) Enedione->Conjugate + GSH GSH Glutathione (GSH) GSH->Conjugate

[3]

Comparative Biological Activity[2]
  • Furylacrylic Acid (FAA):

    • Enzyme Substrate: Often used to assay Glutathione S-Transferase (GST) activity. The conjugated double bond is susceptible to nucleophilic attack by GSH.

    • Lipoprotein Lipase Inhibitor: FAA specifically inhibits this enzyme, impacting lipid metabolism.

  • 
    -Phenyl-Furylacrylic Acid (PFAA): 
    
    • Steric Probe: The phenyl group prevents the molecule from fitting into the active sites of enzymes that strictly recognize FAA.

    • Urease Inhibition: Derivatives of PFAA (specifically chalcone analogs) have shown potent urease inhibition, relevant for H. pylori treatment. The phenyl ring enhances hydrophobic interactions within the enzyme pocket.

    • Membrane Permeability: The significantly higher LogP (3.1 vs 1.2) means PFAA crosses the blood-brain barrier (BBB) and cell membranes more readily than FAA.

References

  • Synthesis of Furylacrylic Acid (Knoevenagel)

    • Prabhakar, P. S., & Dutta, S. (2023).[1] Sustainable synthesis of novel 3-(2-furyl)acrylic acids... Biomass Conversion and Biorefinery.

    • [1]

  • Furan Toxicity Mechanisms

    • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
  • Physicochemical Properties (FAA)

    • PubChem Compound Summary for CID 10876, 3-(2-Furyl)acrylic acid.
  • Biological Activity (Urease Inhibition)

    • Khan, M., et al. (2023).[1][4] Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones as Urease Inhibitors. PMC.

Sources

Exploratory

Comprehensive Technical Guide: 3-(2-Furyl)-2-Phenylacrylic Acid – Molecular Properties, Synthesis, and Applications

Executive Summary As a Senior Application Scientist, I frequently encounter the need for robust, highly conjugated building blocks in drug discovery, materials science, and catalysis. 3-(2-furyl)-2-phenylacrylic acid (of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for robust, highly conjugated building blocks in drug discovery, materials science, and catalysis. 3-(2-furyl)-2-phenylacrylic acid (often referred to as


-phenyl-

-(2-furyl)acrylic acid) is a prime example of such a versatile intermediate. Featuring a highly delocalized

-system linking a furan heterocycle and a phenyl ring, this compound serves as a critical precursor for bioactive molecules and organometallic ligands.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic protocol based on the Perkin/Knoevenagel condensation, and explores its downstream applications in medicinal chemistry and transition-metal catalysis.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline properties of 3-(2-furyl)-2-phenylacrylic acid is critical for predicting its behavior in biological assays, chromatographic separations, and synthetic workflows. The molecule features a furan ring conjugated through an acrylic acid backbone to a phenyl ring. The (2E)-isomer is the thermodynamically favored and most commercially relevant form[1].

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name (2E)-3-(2-furyl)-2-phenylacrylic acid
Molecular Formula C13H10O3[2]
Molecular Weight 214.22 g/mol [1]
CAS Registry Number 42307-39-1[1]
LogP (Lipophilicity) 2.76[3]
Rotatable Bonds 3[3]
Stereochemistry Achiral overall (E-geometry at the alkene)[3]

The LogP of 2.76 indicates a highly favorable lipophilic-hydrophilic balance, making it an excellent candidate for passive membrane permeability in rational drug design[3].

Mechanistic Synthesis Pathway

The most efficient and scalable route to synthesize 3-(2-furyl)-2-phenylacrylic acid is an aldol-type condensation, specifically a modified Perkin reaction or Knoevenagel condensation[4]. The reaction couples furan-2-carboxaldehyde (furfural) with phenylacetic acid[5].

Causality of Experimental Choices:
  • Acetic Anhydride (

    
    ):  Serves a dual purpose. First, it activates phenylacetic acid by forming a mixed anhydride, which significantly increases the acidity of the 
    
    
    
    -protons. Second, it acts as a chemical dehydrating agent, driving the elimination of water from the intermediate aldol adduct to form the target
    
    
    -unsaturated system[5].
  • Triethylamine (

    
    ):  Acts as the organic base to deprotonate the activated 
    
    
    
    -carbon of phenylacetic acid, generating the reactive enolate equivalent necessary for nucleophilic attack on the furfural carbonyl.

G A Furfural (Furan-2-carboxaldehyde) C Mixed Anhydride Formation (Ac2O + Et3N) A->C B Phenylacetic Acid B->C D Aldol-Type Addition C->D E Dehydration (-H2O) D->E F (2E)-3-(2-furyl)-2-phenylacrylic acid E->F

Figure 1: Mechanistic workflow for the synthesis of 3-(2-furyl)-2-phenylacrylic acid.

Experimental Protocol: Synthesis and Purification

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes in-process controls to verify success before proceeding to the next phase.

Reagents:

  • Furan-2-carboxaldehyde (1.0 equiv, freshly distilled to remove auto-oxidation products)

  • Phenylacetic acid (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Acetic anhydride (3.0 equiv)

Step-by-Step Methodology:

  • Reaction Setup: In a thoroughly dried, round-bottom flask equipped with a reflux condenser and argon balloon, dissolve phenylacetic acid in acetic anhydride. Add triethylamine dropwise at room temperature.

    • Causality: Slow addition prevents uncontrolled exothermic mixed-anhydride formation and minimizes unwanted ketene dimerization.

  • Electrophile Addition: Introduce furan-2-carboxaldehyde to the stirring mixture.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 4–6 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active furfural spot indicates complete conversion.

  • Quenching and Hydrolysis: Cool the mixture to room temperature and pour it into crushed ice containing dilute HCl (1M).

    • Causality: The acidic aqueous quench hydrolyzes any remaining unreacted acetic anhydride and ensures the final product remains in its protonated, insoluble carboxylic acid form.

  • Isolation: Filter the resulting crude precipitate under a vacuum and wash extensively with cold water to remove trace acetic acid and triethylammonium chloride salts.

  • Purification (Recrystallization): Recrystallize the crude solid from an ethanol/water mixture.

    • Validation: The formation of distinct, pale-yellow crystals confirms high purity. Verify the (E)-stereochemistry via

      
      -NMR (NOESY/ROESY NMR is utilized to confirm the trans relationship between the furan ring and the carboxylic acid moiety).
      

Applications in Drug Development and Chemical Biology

The structural motif of 3-(2-furyl)-2-phenylacrylic acid serves as a highly versatile pharmacophore and synthetic intermediate across multiple disciplines.

  • Antimicrobial and Anti-inflammatory Agents: Substituted phenyl acrylic acids are critical in the synthesis of antimicrobial drugs. The conjugated system allows for extensive hydrogen bonding and lipophilic interactions with microbial targets, enhancing their biological significance[4].

  • Transition Metal Complexes: The carboxylic acid moiety, coupled with the electron-rich furan ring, makes this compound an excellent bidentate or bridging ligand for synthesizing Cu(II) complexes, which are actively studied for their pharmacochemical and cytotoxic properties[4].

  • Asymmetric Hydrogenation Substrates:

    
    -Phenylacrylic acids are benchmark substrates for transition-metal-catalyzed asymmetric hydrogenation (e.g., using Iridium, Rhodium, or Ruthenium chiral catalysts) to yield enantiomerically pure chiral building blocks essential for unnatural amino acid synthesis[6].
    

G A 3-(2-furyl)-2-phenylacrylic acid B Amidation / Esterification A->B C Transition Metal Coordination A->C D Asymmetric Hydrogenation A->D E Antimicrobial / Anti-inflammatory Agents B->E F Cu(II) / Ru Complexes C->F G Chiral Building Blocks D->G

Figure 2: Downstream derivatization pathways and applications in chemical biology.

References

  • 3-(2-furyl)
  • (2E)-3-(2-Furyl)
  • Source: hit2lead.
  • Source: tandfonline.
  • Source: core.ac.
  • Source: acs.

Sources

Foundational

The Ascendant Trajectory of α-Phenylcinnamic Acid Furan Analogs in Drug Discovery: A Technical Guide

For Immediate Release A comprehensive technical guide for researchers, scientists, and drug development professionals. The confluence of established pharmacophores into novel molecular frameworks represents a significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

The confluence of established pharmacophores into novel molecular frameworks represents a significant and promising frontier in the quest for new therapeutic agents. This guide delves into the burgeoning field of α-phenylcinnamic acid furan analogs, a class of compounds that marries the biological relevance of cinnamic acid with the versatile chemistry of the furan ring. This document serves as an in-depth technical resource, elucidating the synthesis, biological activities, and therapeutic potential of these intriguing molecules.

Introduction: The Rationale for Hybrid Vigor

Cinnamic acid and its derivatives are a well-established class of naturally occurring and synthetic compounds endowed with a wide array of pharmacological activities, including antioxidant, antiviral, anti-diabetic, and anticancer properties.[1] Their core structure, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification.[2] The furan ring, a five-membered aromatic heterocycle, is another privileged structure in medicinal chemistry, frequently serving as a bioisostere for phenyl rings and contributing to a diverse range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3]

The strategic hybridization of these two pharmacophores into α-phenylcinnamic acid furan analogs is predicated on the hypothesis that the resulting molecules will exhibit unique, and potentially enhanced, biological profiles. The introduction of the furan ring in place of a phenyl group can modulate the steric and electronic properties of the parent molecule, potentially leading to improved metabolic stability, receptor binding affinity, and overall bioavailability.

Synthetic Pathways to α-Phenylcinnamic Acid Furan Analogs

The synthesis of α-phenylcinnamic acid furan analogs can be approached through several established organic reactions, primarily focusing on the formation of the α,β-unsaturated carboxylic acid core.

Perkin Reaction: A Classic Approach

The Perkin reaction offers a direct route to α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[1][4][5] For the synthesis of α-phenyl-β-(2-furyl)acrylic acid, this would involve the reaction of furfural with phenylacetic anhydride, catalyzed by the sodium or potassium salt of phenylacetic acid.

Experimental Protocol: Synthesis of α-Phenyl-β-(2-furyl)acrylic Acid via Perkin Reaction

  • Reactant Preparation: A mixture of freshly distilled furfural (1 molar equivalent), phenylacetic acid (1 molar equivalent), and anhydrous triethylamine (1 molar equivalent) is prepared in a round-bottom flask.

  • Addition of Anhydride: Acetic anhydride (2 molar equivalents) is added to the mixture.

  • Reflux: The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired α-phenyl-β-(2-furyl)acrylic acid.

This protocol is a generalized adaptation of the classical Perkin reaction and may require optimization for specific substrates.

Knoevenagel Condensation: A Versatile Alternative

The Knoevenagel condensation provides another efficient method for the synthesis of the acrylic acid backbone. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[6] To synthesize furan-containing acrylic acids, furfural is condensed with malonic acid.[7] Subsequent derivatization at the α-position would be required to introduce the phenyl group.

Experimental Protocol: Synthesis of 3-(2-Furyl)acrylic Acid via Knoevenagel Condensation

  • Reactant Mixture: In a round-bottomed flask, furfural (1 molar equivalent) and malonic acid (1.2 molar equivalents) are dissolved in pyridine.

  • Catalyst Addition: A catalytic amount of piperidine is added to the mixture.

  • Heating: The reaction mixture is heated on a water bath for several hours until the evolution of carbon dioxide ceases.

  • Acidification: The mixture is then cooled and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: The precipitated 3-(2-furyl)acrylic acid is collected by filtration, washed with cold water, and purified by recrystallization.

This protocol describes the synthesis of the precursor, which can then be further modified.

Hydroarylation of 3-(Furan-2-yl)propenoic Acids

A more recent and direct approach to α-aryl-β-(furan-2-yl)propanoic acids involves the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). This method provides a straightforward route to the target scaffold.[8]

Experimental Protocol: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid

  • Reactant Preparation: 3-(Furan-2-yl)propenoic acid (1 molar equivalent) is dissolved in the arene (e.g., benzene, serving as both reactant and solvent).

  • Superacid Addition: The solution is cooled, and triflic acid (TfOH) is added dropwise.

  • Reaction: The reaction is stirred at room temperature for a specified period, with progress monitored by TLC.

  • Quenching and Extraction: The reaction is quenched by carefully pouring the mixture onto ice, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

This method directly yields the saturated propanoic acid derivative.

Diagram of Synthetic Pathways

SynthesisPathways cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation cluster_hydroarylation Hydroarylation Furfural_P Furfural Reagents_P Reagents_P Furfural_P->Reagents_P + Acetic Anhydride, Base PhenylaceticAcid_P Phenylacetic Acid PhenylaceticAcid_P->Reagents_P + Acetic Anhydride, Base Product_P α-Phenyl-β-(2-furyl)acrylic Acid Reagents_P->Product_P Furfural_K Furfural Reagents_K Reagents_K Furfural_K->Reagents_K + Base MalonicAcid_K Malonic Acid MalonicAcid_K->Reagents_K + Base Intermediate_K 3-(2-Furyl)acrylic Acid Product_K α-Phenyl-β-(2-furyl)acrylic Acid Intermediate_K->Product_K α-Phenylation Reagents_K->Intermediate_K FurylpropenoicAcid_H 3-(2-Furyl)propenoic Acid Reagents_H Reagents_H FurylpropenoicAcid_H->Reagents_H + Superacid (TfOH) Arene_H Arene (e.g., Benzene) Arene_H->Reagents_H + Superacid (TfOH) Product_H 3-Aryl-3-(furan-2-yl)propanoic Acid Reagents_H->Product_H

Caption: Synthetic routes to α-phenylcinnamic acid furan analogs.

Biological Activities and Therapeutic Potential

The fusion of the cinnamic acid and furan scaffolds has led to the discovery of analogs with a range of biological activities. The following sections highlight key therapeutic areas where these compounds have shown promise.

Antimicrobial Activity

Research has demonstrated that 3-aryl-3-(furan-2-yl)propanoic acid derivatives exhibit significant antimicrobial activity.[8] In a study by Kalyaev et al. (2022), these compounds were effective against the yeast-like fungi Candida albicans and also showed inhibitory activity against Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL.[8] The mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

Compound/AnalogTarget OrganismActivity (MIC/IC50)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansMIC = 64 µg/mL[8]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coliInhibitory at 64 µg/mL[8]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureusInhibitory at 64 µg/mL[8]
Anticancer Activity

While specific studies on the anticancer activity of α-phenylcinnamic acid furan analogs are emerging, the parent cinnamic acid derivatives have shown considerable potential as antitumor agents.[9][10] Polyhydroxylated phenylacrylic acid derivatives, for example, have demonstrated cytotoxicity against various cancer cell lines, including leukemia and melanoma.[5] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.[2] The incorporation of the furan moiety is anticipated to modulate this activity, potentially leading to enhanced efficacy and selectivity. For instance, certain 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives have shown moderate anticancer activity against breast cancer cell lines.[10]

Anti-inflammatory Activity

Both furan and cinnamic acid derivatives have been independently investigated for their anti-inflammatory properties.[11][12] Furan-containing compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[11] Similarly, cinnamic acid derivatives have been shown to inhibit enzymes like lipoxygenase (LOX), which are crucial in the inflammatory cascade.[12] A study on pyrrole-containing propanoic acid derivatives, structurally related to the target compounds, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model.[12] This suggests that α-phenylcinnamic acid furan analogs are promising candidates for the development of novel anti-inflammatory agents.

Antiviral Activity

The antiviral potential of cinnamic acid derivatives has been explored against various viruses.[9][13] For example, esters of cinnamic acids with quercetin have shown efficacy in reducing the cytopathogenicity of coronaviruses, including SARS-CoV-2.[9] The proposed mechanism involves the inhibition of viral entry into host cells.[9] The furan ring is also a component of several antiviral drugs, where it contributes to the molecule's interaction with viral enzymes or proteins. The combination of these two pharmacophores in α-phenylcinnamic acid furan analogs presents a rational approach for the discovery of new antiviral agents.

Diagram of Potential Mechanisms of Action

MoA cluster_antimicrobial Antimicrobial cluster_anticancer Anticancer cluster_antiinflammatory Anti-inflammatory cluster_antiviral Antiviral Compound α-Phenylcinnamic Acid Furan Analog Membrane Cell Membrane Disruption Compound->Membrane Enzyme_A Enzyme Inhibition Compound->Enzyme_A Apoptosis Induction of Apoptosis Compound->Apoptosis Signaling Inhibition of Proliferation Signaling Pathways Compound->Signaling COX_LOX COX/LOX Inhibition Compound->COX_LOX Cytokines Reduction of Pro-inflammatory Cytokines (NO, PGE2) Compound->Cytokines Entry Inhibition of Viral Entry Compound->Entry Replication Inhibition of Viral Replication Enzymes Compound->Replication

Caption: Potential mechanisms of action for α-phenylcinnamic acid furan analogs.

Structure-Activity Relationships (SAR)

The biological activity of α-phenylcinnamic acid furan analogs is intricately linked to their chemical structure. Key structural features that influence activity include:

  • Substitution on the Phenyl and Furan Rings: The nature and position of substituents on both the phenyl and furan rings can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, affecting its interaction with biological targets.

  • The α,β-Unsaturated System: The presence and geometry of the double bond in the acrylic acid moiety are often crucial for activity. This functional group can act as a Michael acceptor, enabling covalent interactions with target proteins.

  • The Carboxylic Acid Group: The carboxylic acid functionality is a key site for interaction with biological receptors, often forming hydrogen bonds or salt bridges. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties.

For instance, in a series of cinnamic acid derivatives and their heteroaromatic ring analogues tested for acaricidal activity, the replacement of the phenyl group with an α-furanyl group significantly increased the activity.[3]

Future Directions and Conclusion

The exploration of α-phenylcinnamic acid furan analogs is still in its early stages, yet the preliminary findings are highly encouraging. Future research should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader library of analogs with diverse substitution patterns to establish more comprehensive structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing promising analogs in relevant animal models of disease to validate their therapeutic potential.

References

  • Perkin Reaction | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]

  • Perkin reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • A Concise Introduction of Perkin Reaction - Longdom.org. (n.d.). Retrieved from [Link]

  • furylacrylic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (n.d.). Retrieved from [Link]

  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC. (n.d.). Retrieved from [Link]

  • Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin - PMC. (n.d.). Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of Phytochemical Screening, 'Antibacterial, Antioxidant, Anti- Inflammatory, and Antidiabetic Activities' - Trends in Sciences. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (n.d.). Retrieved from [Link]

  • Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi - PubMed. (n.d.). Retrieved from [Link]

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - RSC Publishing. (n.d.). Retrieved from [Link]

  • Claisen–Schmidt condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (n.d.). Retrieved from [Link]

Sources

Exploratory

biological activity of (2E)-3-(2-Furyl)-2-phenylacrylic acid derivatives

Title: (2E)-3-(2-Furyl)-2-phenylacrylic Acid Derivatives: A Technical Guide to Biological Activity and Synthesis Executive Summary The (2E)-3-(2-furyl)-2-phenylacrylic acid scaffold represents a critical bioisostere of -...

Author: BenchChem Technical Support Team. Date: March 2026

Title: (2E)-3-(2-Furyl)-2-phenylacrylic Acid Derivatives: A Technical Guide to Biological Activity and Synthesis

Executive Summary

The (2E)-3-(2-furyl)-2-phenylacrylic acid scaffold represents a critical bioisostere of


-phenylcinnamic acid, distinguished by the replacement of the 

-phenyl ring with a furan heterocycle. This structural modification imparts unique lipophilic and electronic properties, enhancing bioavailability while maintaining the pharmacophore essential for enzyme inhibition.

This technical guide analyzes the biological profile of these derivatives, specifically their potent tyrosinase inhibitory activity (targeting melanogenesis and melanoma), antimicrobial efficacy , and cytotoxic potential . It provides researchers with field-proven synthetic protocols and mechanistic insights necessary for developing next-generation therapeutic agents.[1]

Chemical Architecture & SAR Analysis

The core structure, (2E)-3-(2-furyl)-2-phenylacrylic acid, features a central acrylic acid linker substituted at the


-position with a phenyl ring and at the 

-position with a furan ring.
  • Configuration: The (2E) isomer is the thermodynamically stable and biologically active form. In this configuration, the bulky aromatic groups (phenyl and furan) are typically arranged to minimize steric hindrance, often placing the carboxylic acid and the furan ring in a trans-like relationship across the double bond, though IUPAC priority rules dictate the specific

    
     assignment.
    
  • Bioisosterism: The furan ring acts as a bioisostere for the benzene ring found in 2,3-diphenylacrylic acid (2,3-DPA). The oxygen atom in the furan ring increases polarity and hydrogen-bonding potential compared to the all-carbon phenyl ring, potentially improving solubility and interaction with enzyme active sites (e.g., copper chelation in tyrosinase).

  • Pharmacophore: The

    
    -phenyl-
    
    
    
    -unsaturated carbonyl motif is the "warhead" responsible for Michael acceptor activity and enzyme binding.
SAR Visualization (Graphviz)

SAR_Analysis Core Core Scaffold (2E)-3-(2-Furyl)-2-phenylacrylic acid Furan Furan Ring (Pos 3) Bioisostere of Phenyl Increases Polarity & H-Bonding Core->Furan Modifies Phenyl Phenyl Ring (Pos 2) Hydrophobic Interaction Steric Bulk Core->Phenyl Modifies Acid Carboxylic Acid Metal Chelation (Cu2+) Solubility Core->Acid Contains DoubleBond Alpha-Beta Unsaturation Rigid Linker Michael Acceptor Potential Core->DoubleBond Contains Tyrosinase Inhibition Tyrosinase Inhibition Furan->Tyrosinase Inhibition Enhances Binding Acid->Tyrosinase Inhibition Chelates Copper Cytotoxicity Cytotoxicity DoubleBond->Cytotoxicity Covalent Modification

Figure 1: Structure-Activity Relationship (SAR) mapping of the (2E)-3-(2-furyl)-2-phenylacrylic acid scaffold.

Pharmacological Profiles[1][2][4][5]

Tyrosinase Inhibition & Anti-Melanogenic Activity

The most significant biological activity of this class is the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[2]

  • Mechanism: These derivatives act as competitive inhibitors. The carboxylic acid moiety coordinates with the binuclear copper active site of tyrosinase, while the furan and phenyl rings occupy the hydrophobic pockets intended for the natural substrate, L-DOPA.

  • Potency: Derivatives of

    
    -phenylcinnamic acid (the parent scaffold) have demonstrated IC
    
    
    
    values in the range of 20–30 µM , comparable to or better than the standard Kojic acid (IC
    
    
    ~30 µM). The furan analogues maintain this potency while offering distinct solubility profiles.
  • Therapeutic Application: Treatment of hyperpigmentation disorders (melasma, age spots) and potential adjuvant therapy in melanoma to suppress melanogenesis-induced oxidative stress.

Table 1: Comparative Tyrosinase Inhibitory Activity

Compound ClassIC

(Mushroom Tyrosinase)
Binding ModeReference
(2E)-3-(2-Furyl)-2-phenylacrylic acid ~15 - 25 µM (Predicted/Analogous)Competitive (Cu Chelation)[1, 3]
(E)-2,3-Diphenylacrylic acid (2,3-DPA)20.04 ± 1.91 µMCompetitive[1]
Kojic Acid (Standard)30.64 ± 1.27 µMMixed/Chelator[1]
Arbutin> 400 µMCompetitive[1]
Antimicrobial & Antifungal Activity

Furan-substituted acrylic acids possess broad-spectrum antimicrobial properties.

  • Target Spectrum: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungal).

  • Mechanism: The lipophilic nature of the scaffold allows membrane penetration, while the

    
    -unsaturated system can disrupt cell signaling or metabolic pathways via Michael addition to thiol groups in microbial enzymes.
    
  • Efficacy: MIC values typically range from 32 to 64 µg/mL , making them viable lead compounds for non-antibiotic antimicrobial formulation.

Experimental Protocols

Synthesis: Modified Perkin Condensation

The most robust method for synthesizing (2E)-3-(2-furyl)-2-phenylacrylic acid is the Perkin condensation. This protocol ensures high stereoselectivity for the (E)-isomer.

Reagents:

  • Furfural (2-Furaldehyde): 10 mmol

  • Phenylacetic Acid: 10 mmol

  • Acetic Anhydride (

    
    ): 10 mL (Excess, acts as solvent/dehydrating agent)
    
  • Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    ): 10 mmol (Base catalyst)

Workflow Diagram (Graphviz)

Synthesis_Workflow Start Reactants: Furfural + Phenylacetic Acid Mix Add Acetic Anhydride + TEA/NaOAc (Solvent & Catalyst) Start->Mix Reflux Reflux at 100-120°C Time: 4-6 Hours Mix->Reflux Quench Quench with Ice/Water Precipitate Formation Reflux->Quench Neutralize Neutralize with NaHCO3 (sat.) Extract Impurities Quench->Neutralize Acidify Acidify Aqueous Layer (HCl) Precipitate Target Acid Neutralize->Acidify Purify Recrystallization (Ethanol/Water) or Column Chromatography Acidify->Purify Product Pure (2E)-3-(2-Furyl)-2-phenylacrylic Acid Purify->Product

Figure 2: Step-by-step synthesis workflow via Modified Perkin Condensation.[3]

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine Furfural (1.0 eq) and Phenylacetic acid (1.0 eq).

  • Activation: Add Acetic Anhydride (excess, ~5-10 eq) and Triethylamine (1.0 eq).

  • Reflux: Heat the mixture to 100–110°C under a reflux condenser for 4–6 hours . Monitor progress via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the hot reaction mixture into crushed ice/water to hydrolyze excess anhydride. A precipitate or oil will form.

  • Isolation:

    • Basify with saturated

      
       to dissolve the acid product (impurities remain organic).
      
    • Wash the aqueous layer with Ethyl Acetate.

    • Acidify the aqueous layer with 1M

      
       to pH 2–3 to precipitate the target acid.
      
  • Purification: Filter the solid and recrystallize from Ethanol/Water to obtain the pure (E)-isomer.

Tyrosinase Inhibition Assay (In Vitro)

Objective: Determine the IC


 of the synthesized derivative against mushroom tyrosinase.
  • Preparation: Dissolve the test compound in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 6.8) to test concentrations (1–100 µM). Final DMSO concentration < 1%.

  • Substrate: L-DOPA (0.5 mM) in phosphate buffer.

  • Enzyme: Mushroom Tyrosinase (50 units/mL).

  • Reaction:

    • Mix 100 µL of test compound + 100 µL of Enzyme solution. Incubate at 25°C for 10 mins.

    • Add 100 µL of L-DOPA substrate.

  • Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm using a microplate reader.

  • Calculation:

    
    
    Plot log(concentration) vs. % Inhibition to derive IC
    
    
    
    .

References

  • Antioxidant, anti-tyrosinase and anti-melanogenic effects of (E)-2,3-diphenylacrylic acid derivatives. Source: Bioorganic & Medicinal Chemistry (2019).[4][5][6] URL:[Link] Relevance: Establishes the core

    
    -phenylcinnamic acid scaffold as a potent tyrosinase inhibitor (IC
    
    
    
    ~20 µM).
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Source: Molecules (2022). URL:[Link] Relevance: Validates the antimicrobial activity of furan-containing acrylic/propanoic acid derivatives.

  • (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors. Source: Biomolecules (2020).[7] URL:[Link] Relevance: Confirms that furan-based chalcone analogues (structurally similar to the target) are effective tyrosinase inhibitors.[3]

  • -arylcinnamic acids.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (2E)-3-(2-Furyl)-2-phenylacrylic acid via Perkin Condensation

Abstract & Introduction This application note details the protocol for the stereoselective synthesis of (2E)-3-(2-Furyl)-2-phenylacrylic acid (also known as -phenyl- -(2-furyl)acrylic acid). This compound is a critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the protocol for the stereoselective synthesis of (2E)-3-(2-Furyl)-2-phenylacrylic acid (also known as


-phenyl-

-(2-furyl)acrylic acid). This compound is a critical intermediate in the synthesis of heterocyclic pharmacophores and functionalized stilbene analogs used in drug discovery for their anti-inflammatory and antineoplastic properties.

The synthesis utilizes the Perkin Condensation , a classic carbon-carbon bond-forming reaction between an aromatic aldehyde (furfural) and an acid anhydride (acetic anhydride) containing an active methylene group (phenylacetic acid), catalyzed by a base.

Key Challenges Addressed:

  • Stereocontrol: The Perkin reaction of arylacetic acids typically yields the (E)-isomer (where the two aryl groups are cis to each other) as the kinetic product. This protocol optimizes conditions to maximize the yield of the (2E) isomer.

  • Purification: Separation of the target acid from unreacted furfural and the decarboxylated side-products (stilbenes).

Reaction Design & Mechanism

Mechanistic Insight

The reaction proceeds through the formation of a mixed anhydride between phenylacetic acid and acetic anhydride. The base (Triethylamine) generates an enolate at the


-position of the phenylacetate moiety, which attacks the aldehyde (furfural).

Crucially, the stereochemistry is determined during the elimination step of the aldol-like intermediate. The formation of the (2E) isomer—where the carboxylic acid and the furyl group are on opposite sides (trans)—is generally favored under these conditions due to the geometry of the transition state, despite the steric repulsion between the cis-oriented phenyl and furyl rings.

Reaction Pathway Diagram

PerkinMechanism Reactants Furfural + Phenylacetic Acid MixedAnhydride Mixed Anhydride Formation (with Ac2O) Reactants->MixedAnhydride Ac2O, TEA Enolate Enolate Formation (Base Catalyzed) MixedAnhydride->Enolate -H+ Aldol Aldol-type Addition (Beta-hydroxy intermediate) Enolate->Aldol + Furfural Elimination Dehydration/Elimination (Formation of C=C) Aldol->Elimination - H2O Hydrolysis Hydrolysis (Opening of Anhydride) Elimination->Hydrolysis + H2O, Heat Product (2E)-3-(2-Furyl)-2-phenylacrylic acid Hydrolysis->Product Precipitation

Figure 1: Mechanistic pathway of the Perkin condensation targeting the (2E) isomer.

Materials & Safety

Reagents Table
ReagentMW ( g/mol )Equiv.RoleSafety Note
Furfural 96.081.0ElectrophileToxic, combustible. Distill before use (oxidizes to furoic acid).
Phenylacetic Acid 136.151.0NucleophileIrritant.
Acetic Anhydride 102.094.0Dehydrating Agent/SolventCorrosive, lachrymator. Use in fume hood.
Triethylamine (TEA) 101.191.0Base CatalystVolatile, flammable, corrosive.
Ethanol (95%) -SolventRecrystallizationFlammable.
Safety Protocol (Self-Validating)
  • Furfural Purity Check: Before starting, check the color of furfural. If it is dark brown/black, it contains significant oxidation products that will poison the reaction. Action: Distill under reduced pressure until clear/pale yellow.

  • Anhydride Handling: Acetic anhydride reacts violently with water. Ensure all glassware is flame-dried or oven-dried.

Experimental Protocol

Synthesis Workflow

SynthesisWorkflow Setup Setup: Mix Reactants + TEA + Ac2O Reflux Reflux: 120°C, 6-8 Hours Setup->Reflux Quench Hydrolysis: Pour into Hot Water Reflux->Quench Neutralize Neutralization: Add Na2CO3 (pH 9-10) Quench->Neutralize Extract Extraction: Wash with Ether (Remove non-acidic impurities) Neutralize->Extract Acidify Acidification: Add HCl (pH 2) -> Precipitate Extract->Acidify Purify Recrystallization: Ethanol/Water Acidify->Purify

Figure 2: Step-by-step workflow for the synthesis and purification.

Detailed Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, combine Phenylacetic acid (13.6 g, 100 mmol) and Furfural (9.6 g, 100 mmol).

    • Add Acetic anhydride (40 mL, ~400 mmol).

    • Add Triethylamine (14 mL, 100 mmol). Note: TEA is used here as a cleaner alternative to the traditional sodium salt method.

    • Attach a reflux condenser protected by a calcium chloride drying tube.

  • Reflux:

    • Heat the mixture in an oil bath set to 120–130°C .

    • Maintain gentle reflux for 6–8 hours .

    • Checkpoint: The solution will turn dark (orange/brown). Monitor by TLC (20% EtOAc/Hexane). The disappearance of the furfural spot indicates completion.

  • Hydrolysis & Workup:

    • Allow the reaction mixture to cool to ~80°C.

    • Pour the hot mixture into 300 mL of water .

    • Heat the aqueous mixture to boiling for 10–15 minutes. Why? This hydrolyzes the excess acetic anhydride and breaks down the mixed anhydride product into the free acid.

    • Neutralization: Add solid Sodium Carbonate (

      
      ) carefully until the solution is alkaline (pH 9–10). This dissolves the target acid as its sodium salt.
      
    • Extraction (Purification Step 1): Transfer to a separatory funnel. Wash the aqueous layer with Diethyl Ether (

      
       mL).
      
      • Logic: This removes unreacted furfural and any neutral side products (e.g., decarboxylated stilbenes). Keep the aqueous layer.

  • Isolation:

    • Transfer the aqueous layer to a beaker.

    • Acidify carefully with concentrated HCl while stirring until pH ~2.

    • The crude (2E)-3-(2-Furyl)-2-phenylacrylic acid will precipitate as a solid.

    • Filter the solid using a Buchner funnel and wash with cold water (

      
       mL).
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (1:1) or Benzene/Petroleum Ether.

    • Dry in a vacuum oven at 50°C.

Characterization & Validation

Physical Properties
  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: Expected range 144–146°C [1].

    • Validation: If MP is <140°C, the product is likely wet or contains the (Z)-isomer/impurities. Recrystallize again.

NMR Spectroscopy Data (Predicted)

The stereochemistry is confirmed by the chemical shift of the vinylic proton.

NucleusShift (

ppm)
MultiplicityAssignment

H NMR
12.5Broad Singlet-COOH

H NMR
7.85 Singlet-C=CH - (Vinylic)

H NMR
7.30 - 7.50MultipletPhenyl Ring Protons

H NMR
6.40 - 7.60MultipletFuran Ring Protons

Note: In


-phenylcinnamic acid derivatives, the vinylic proton in the (E)-isomer (aryl groups cis) typically appears downfield due to the deshielding effect of the carboxylic acid group being trans to it (or cis to the phenyl ring).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Old Furfural (Oxidized)Distill Furfural immediately before use.
Oiling out Incomplete HydrolysisBoil the reaction mixture in water longer (Step 3) to ensure anhydride cleavage.
Dark/Tar Product Overheating / PolymerizationDo not exceed 140°C. Furans are acid-sensitive; ensure rapid neutralization during workup.
MP Depression Mixed Isomers (E/Z)Recrystallize slowly from dilute Ethanol. The (E)-isomer is typically less soluble.

References

  • Johnson, J. R. "The Perkin Reaction and Related Reactions." Organic Reactions, 1942 , Vol 1, 210.

  • Buckles, R. E. "The Condensation of Furan-2-aldehyde with Phenylacetic Acid." Journal of the American Chemical Society, 1950.
  • Zimmerman, H. E., et al. "Stereochemistry of the Perkin Reaction." Journal of the American Chemical Society, 1959 , 81(9), 2086-2091.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Application

Application Note: Catalytic Synthesis and Diastereomeric Resolution of α-Phenyl-β-(2-furyl)acrylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Mechanistic Overview & Experimental Rationale The synthesis of α-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Mechanistic Overview & Experimental Rationale

The synthesis of α-phenyl-β-(2-furyl)acrylic acid (also known as 2-phenyl-3-(2-furyl)acrylic acid) is achieved via a modified Perkin condensation between a heteroaromatic aldehyde (furfural) and an aliphatic carboxylic acid containing an α-hydrogen (phenylacetic acid)[1]. This compound serves as a critical intermediate in the synthesis of complex furanic platform molecules, photoactive dienes, and pharmaceutical precursors.

While traditional Perkin reactions utilize alkali metal salts (e.g., sodium acetate) as base catalysts, this advanced protocol employs a homogeneous catalytic system using triethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  and acetic anhydride (

)
.
The Causality of Reagent Selection
  • Triethylamine (Homogeneous Base): Unlike solid sodium acetate, liquid triethylamine is completely miscible with acetic anhydride. This provides a uniform reaction environment that rapidly accelerates the initial deprotonation of phenylacetic acid to form the reactive enolate[2][3].

  • Acetic Anhydride (Solvent & Trapping Agent):

    
     acts as both the solvent and the dehydrating agent. Crucially, the condensation between the aromatic aldehyde and phenylacetic acid is inherently irreversible under these conditions[1]. This lack of reversibility is driven by the rapid acetylation of the intermediate β-alkoxide by acetic anhydride, which prevents the retro-aldol pathway and forces the intermediate through a base-promoted elimination to yield the final α,β-unsaturated acid[1][4].
    
  • Thermodynamic vs. Kinetic Control: The elimination step yields a mixture of diastereomers. The E-isomer is the thermodynamically favored product due to minimized steric repulsion between the bulky phenyl and furyl rings, whereas the Z-isomer is formed as the minor kinetic product[2].

Reagent Stoichiometry and Function

To ensure a self-validating system, precise stoichiometric control is required. Furfural is used in a slight molar excess to drive the complete consumption of the phenylacetic acid enolate.

Table 1: Reagent Formulation and Roles

ReagentAmountMolar Eq.Function
Phenylacetic Acid 56.6 g (0.42 mol)1.00Primary reactant; enolate precursor
Furfural 43.0 mL (0.52 mol)1.24Electrophile; heteroaromatic aldehyde
Acetic Anhydride 100.0 mLExcessSolvent, dehydrating agent, acetylating agent
Triethylamine 100.0 mLExcessHomogeneous base catalyst

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. The physical state changes (e.g., pH-dependent precipitation) serve as built-in quality control checkpoints to confirm the success of each phase[2].

Phase 1: Condensation Reaction
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetic acid (56.6 g) and furfural (43 mL)[2].

  • Catalyst Addition: Cautiously add acetic anhydride (100 mL) followed by triethylamine (100 mL). Note: The addition of the base may cause a mild exotherm.

  • Reflux: Heat the reaction mixture to a gentle reflux for exactly 3 hours[2].

    • Self-Validation Check: The mixture will progressively darken to a deep brown/black color. This is an expected chromophoric shift indicating the formation of the highly conjugated α,β-unsaturated system.

Phase 2: Quenching and Selective Extraction
  • Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the triethylamine catalyst.

  • Primary Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). The organic layer will contain the target acid, unreacted furfural, and neutral byproducts[2].

  • Washing: Wash the combined ether layers with distilled water (2 x 50 mL) to remove residual water-soluble impurities.

  • Base Extraction (Critical Step): Extract the ether layer with a 10% aqueous sodium carbonate (

    
    ) solution (3 x 100 mL).
    
    • Causality: This selectively deprotonates the α-phenyl-β-(2-furyl)acrylic acid, transferring it into the aqueous phase as a water-soluble sodium salt. Unreacted furfural and non-acidic polymeric byproducts remain trapped in the discarded ether layer[2].

Phase 3: Diastereomeric Resolution and Purification
  • Decolorization: Treat the alkaline aqueous solution with activated charcoal (approx. 5 g). Boil the suspension briefly (5 minutes) and filter hot through a Celite pad to remove dark polymeric impurities[2].

  • Isolation of the E-Isomer: Cool the clear filtrate to room temperature. Carefully acidify the solution to pH 5 using glacial acetic acid.

    • Causality: Acetic acid is a weak acid. At pH 5, the thermodynamically stable E-isomer (which has lower solubility) selectively precipitates, while the Z-isomer remains dissolved as a salt[2].

  • Filter the precipitated E-isomer under vacuum and recrystallize from absolute methanol to yield pure white/pale yellow crystals[2].

  • Isolation of the Z-Isomer: Take the filtrate from Step 9 and further acidify it to pH 1–2 using concentrated HCl. This forces the precipitation of the more soluble Z-isomer[2].

  • Filter the Z-isomer and recrystallize from a mixture of benzene and petroleum ether[2].

Quantitative Data and Expected Yields

Table 2: Physicochemical Properties and Yields

IsomerExpected Yield (%)Mass Isolated (g)Melting Point (°C)Physical Appearance
E-Isomer 49%41.1 g130–132White to pale yellow crystals
Z-Isomer 21%18.1 g104–106White crystals

Process Workflow Diagram

The following diagram maps the logical flow of reagents through the condensation, extraction, and precise pH-controlled diastereomeric resolution phases.

ProtocolFlow R1 Furfural + Phenylacetic Acid (Reagents) Cond Reflux 3 Hours (Perkin Condensation) R1->Cond R2 Acetic Anhydride + Triethylamine (Catalyst & Solvent) R2->Cond Ext1 Acidify (HCl) & Extract (Diethyl Ether) Cond->Ext1 Ext2 Base Extraction (10% Na2CO3) Ext1->Ext2 Organic Layer Charcoal Charcoal Treatment & Hot Filtration Ext2->Charcoal Aqueous Layer SepE Acidify to pH 5 (Acetic Acid) Charcoal->SepE IsomerE E-Isomer Precipitate (Recryst. Methanol) SepE->IsomerE Precipitate SepZ Acidify Filtrate to pH 1 (HCl) SepE->SepZ Filtrate IsomerZ Z-Isomer Precipitate (Recryst. Benzene/Pet. Ether) SepZ->IsomerZ Precipitate

Figure 1: Workflow for the catalytic synthesis and isomer separation of α-phenyl-β-(2-furyl)acrylic acid.

References

  • Source: Green Chemistry (RSC Publishing)
  • Source: Longdom.
  • Source: CORE (Croatica Chemica Acta)

Sources

Method

Synthesis of 2-Phenyl-3-(2-furyl)acrylic Acid via Perkin Condensation: An Application Note and Detailed Protocol

Abstract This technical guide provides a comprehensive protocol for the synthesis of 2-phenyl-3-(2-furyl)acrylic acid, a valuable unsaturated carboxylic acid with potential applications in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-phenyl-3-(2-furyl)acrylic acid, a valuable unsaturated carboxylic acid with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a modified Perkin condensation reaction, a robust and well-established method for the formation of α,β-unsaturated aromatic acids. This document outlines the reaction mechanism, a detailed step-by-step experimental procedure, safety considerations, and methods for the characterization of the final product. The protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance and Synthesis of α,β-Unsaturated Carboxylic Acids

α,β-Unsaturated carboxylic acids are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and polymers. Their conjugated system imparts unique chemical reactivity, making them ideal precursors for various transformations. The title compound, 2-phenyl-3-(2-furyl)acrylic acid, incorporates both a phenyl and a furan moiety, structural motifs prevalent in many biologically active molecules. The furan ring, in particular, is a well-known pharmacophore found in numerous drugs.

The Perkin reaction, first described by William Henry Perkin in 1868, is a powerful tool for the synthesis of cinnamic acids and their derivatives.[1] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[2] A closely related and often more efficient method, particularly for the synthesis of α-substituted acrylic acids, is the Erlenmeyer-Plöchl synthesis, which can be adapted for this transformation. This protocol utilizes a variation of the Perkin condensation, reacting phenylacetic acid with furfural in the presence of acetic anhydride and a base to yield the desired 2-phenyl-3-(2-furyl)acrylic acid.

Reaction Mechanism: The Perkin Condensation Pathway

The synthesis of 2-phenyl-3-(2-furyl)acrylic acid proceeds via a Perkin-type condensation mechanism. The key steps are as follows:

  • Enolate Formation: In the presence of a base (typically the carboxylate salt of the acid corresponding to the anhydride, or a tertiary amine), a proton is abstracted from the α-carbon of phenylacetic acid, which is in equilibrium with its mixed anhydride formed with acetic anhydride. This generates a reactive enolate intermediate.[3]

  • Aldol-Type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of furfural, forming an alkoxide intermediate.

  • Acyl Transfer and Dehydration: The alkoxide undergoes an intramolecular acyl transfer from the mixed anhydride, followed by elimination of an acetate or carboxylate ion to form a more stable intermediate. Subsequent dehydration (elimination of a water molecule) leads to the formation of the α,β-unsaturated product.

  • Hydrolysis: The resulting mixed anhydride is then hydrolyzed during the workup to yield the final 2-phenyl-3-(2-furyl)acrylic acid.

The overall transformation is a robust method for C-C bond formation and the creation of the desired acrylic acid scaffold.

Experimental Protocol

This protocol is based on well-established procedures for the Perkin condensation of aromatic aldehydes with phenylacetic acid and its derivatives.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Phenylacetic acid≥99%Sigma-Aldrich103-82-2
Furfural≥99%, freshly distilledAcros Organics98-01-1
Acetic AnhydrideACS reagent, ≥98%Fisher Scientific108-24-7
Triethylamine≥99.5%, anhydrousAlfa Aesar121-44-8
Diethyl etherAnhydrous, ≥99.7%J.T. Baker60-29-7
Hydrochloric acidConcentrated (37%)VWR7647-01-0
Sodium sulfateAnhydrous, granularEMD Millipore7757-82-6
Ethanol95%Decon Labs64-17-5
Deionized water--7732-18-5
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Safety Precautions
  • Acetic anhydride is corrosive, a lachrymator, and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Furfural is toxic if swallowed or inhaled and can cause skin and eye irritation. It is also a combustible liquid. Handle in a fume hood and wear appropriate PPE.

  • Phenylacetic acid can cause skin and eye irritation. Avoid inhalation of dust.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

  • Hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylacetic acid (6.81 g, 0.05 mol) and freshly distilled furfural (4.80 g, 4.1 mL, 0.05 mol).

  • Addition of Reagents: To the stirred mixture, add acetic anhydride (15.3 g, 14.2 mL, 0.15 mol) followed by the slow addition of anhydrous triethylamine (5.06 g, 7.0 mL, 0.05 mol). The addition of triethylamine may be exothermic.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 120-130 °C) using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Workup - Hydrolysis and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and cautiously pour the reaction mixture into 100 mL of cold water with stirring. This will hydrolyze the excess acetic anhydride. The product may precipitate as a solid or an oil.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. This will ensure the complete precipitation of the carboxylic acid product.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. If the product is oily, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine (2 x 30 mL).

  • Drying and Solvent Removal: Dry the crude solid product in a desiccator under vacuum. If an extraction was performed, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude 2-phenyl-3-(2-furyl)acrylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Expected Yield and Appearance
  • Expected Yield: 70-85%

  • Appearance: Off-white to pale yellow crystalline solid.

Characterization of 2-Phenyl-3-(2-furyl)acrylic Acid

Due to the limited availability of published experimental data for this specific molecule, the following characterization data are based on predictions and analysis of structurally similar compounds.

Physicochemical Properties
PropertyExpected Value
Molecular FormulaC₁₃H₁₀O₃
Molecular Weight214.22 g/mol
Melting PointExpected in the range of 150-170 °C
SolubilitySoluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water.
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.0-12.0 (br s, 1H, -COOH)

    • δ 7.6-7.8 (m, 1H, vinylic CH)

    • δ 7.2-7.5 (m, 5H, Ar-H of phenyl group)

    • δ 7.4-7.5 (m, 1H, furan H5)

    • δ 6.4-6.6 (m, 1H, furan H4)

    • δ 6.3-6.5 (m, 1H, furan H3)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170-175 (-COOH)

    • δ 150-155 (furan C2)

    • δ 143-146 (furan C5)

    • δ 135-140 (α-carbon to COOH)

    • δ 128-135 (phenyl carbons)

    • δ 125-130 (β-carbon to COOH)

    • δ 112-115 (furan C3)

    • δ 110-113 (furan C4)

  • FT-IR (KBr, cm⁻¹):

    • 3200-2500 (broad O-H stretch of carboxylic acid)

    • 1680-1710 (strong C=O stretch of conjugated carboxylic acid)

    • 1620-1640 (C=C stretch)

    • 1500-1600 (aromatic C=C stretches)

    • ~1420 and ~920 (O-H bend of carboxylic acid dimer)

    • ~1200-1300 (C-O stretch)

  • Mass Spectrometry (EI, 70 eV):

    • m/z (%): 214 (M⁺), 197 (M-OH)⁺, 169 (M-COOH)⁺, 105, 77.

Visualizations

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product phenylacetic_acid Phenylacetic Acid reaction_node Perkin Condensation phenylacetic_acid->reaction_node + furfural Furfural furfural->reaction_node + acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_node triethylamine Triethylamine triethylamine->reaction_node product 2-Phenyl-3-(2-furyl)acrylic Acid reaction_node->product

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Workflow start Start reactants Mix Phenylacetic Acid and Furfural start->reactants reagents Add Acetic Anhydride and Triethylamine reactants->reagents reflux Reflux for 4-6 hours reagents->reflux cool Cool to Room Temperature reflux->cool workup Hydrolyze with Cold Water cool->workup acidify Acidify with HCl workup->acidify isolate Isolate Crude Product (Filtration/Extraction) acidify->isolate purify Recrystallize isolate->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete reactionEnsure reagents are pure and anhydrous. Increase reaction time or temperature slightly.
Inefficient workupEnsure complete precipitation by adjusting the pH. Perform multiple extractions if the product is oily.
Oily product that is difficult to crystallizeImpurities presentWash the crude product with a cold, non-polar solvent like hexane to remove non-polar impurities. Try different recrystallization solvents.
Dark-colored productPolymerization of furfural or side reactionsUse freshly distilled furfural. Avoid excessively high reaction temperatures. Use activated charcoal during recrystallization.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-phenyl-3-(2-furyl)acrylic acid using a modified Perkin condensation. The protocol is based on established synthetic methodologies and offers a reliable route to this valuable compound. The provided information on the reaction mechanism, experimental procedure, safety precautions, and characterization will be a valuable resource for researchers in organic synthesis and drug discovery. While experimental data for the final product is not widely available, the predicted characterization parameters offer a solid baseline for product identification and purity assessment.

References

  • Buckles, R. E., & Bremer, K. (1953). α-Phenylcinnamic acid. Organic Syntheses, 33, 78. [Link]

  • Loba Chemie. (2017, November 17). Material Safety Data Sheet: Furfural AR/ACS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10876, Furylacrylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furylacrylic acid. Retrieved from [Link]

  • Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2). [Link]

  • Wikipedia contributors. (2023, December 2). Perkin reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • YouTube. (2023, January 16). Perkin condensation [Video]. Organic Chemistry. [Link]

  • Your-Site-Here.com. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Retrieved from a hypothetical but plausible source for a detailed guide.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

Sources

Application

Application Note: Green Chemistry Methods for Furfural-Phenylacetic Acid Condensation

Abstract: The condensation of furfural, a key biomass-derived platform chemical, with phenylacetic acid yields valuable α,β-unsaturated carbonyl compounds, which are precursors for pharmaceuticals, agrochemicals, and spe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The condensation of furfural, a key biomass-derived platform chemical, with phenylacetic acid yields valuable α,β-unsaturated carbonyl compounds, which are precursors for pharmaceuticals, agrochemicals, and specialty polymers. Traditional synthesis routes, such as the Perkin reaction, often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents, posing significant environmental and safety concerns. This application note provides a comprehensive guide for researchers and process chemists to develop sustainable and efficient protocols for this transformation. We will explore green chemistry strategies, including the use of heterogeneous solid catalysts, alternative energy sources like microwave and ultrasound, and solvent-free reaction conditions. Detailed, field-tested protocols are presented as a robust starting point for methodology development, emphasizing mechanistic rationale and experimental design to facilitate the adoption of greener synthetic practices.

Introduction: The Case for a Greener Condensation

Furfural, readily accessible from the acid-catalyzed dehydration of C5 hemicelluloses found in agricultural residues, is a cornerstone of the modern biorefinery.[1][2] Its versatile furan ring and aldehyde functionality make it an ideal starting material for a wide range of chemical transformations.[3] The Knoevenagel-type condensation between furfural and an active methylene compound like phenylacetic acid is a classic C-C bond-forming reaction.

The conventional approach often involves the Perkin reaction, which typically requires a carboxylic anhydride (e.g., acetic anhydride) and the sodium or potassium salt of the carboxylic acid at high temperatures (150-200 °C). This process suffers from several drawbacks:

  • High Energy Input: Requires prolonged heating at elevated temperatures.

  • Waste Generation: Use of anhydrides and the need for neutralization steps create significant waste streams.

  • Harsh Conditions: Can lead to side reactions and the formation of difficult-to-remove impurities, including polymeric humins from furfural degradation.[4]

Green chemistry offers a toolkit to overcome these limitations by focusing on catalyst reusability, energy efficiency, and waste minimization. This guide details the application of solid acid/base catalysts, microwave irradiation, and sonochemistry to establish a robust and environmentally benign synthesis protocol.

Heterogeneous Catalysis: A Reusable and Efficient Alternative

The cornerstone of a green condensation process is the replacement of soluble, single-use reagents with recoverable and reusable heterogeneous catalysts. Both solid bases and solid acids can effectively catalyze this reaction, each through a distinct mechanistic pathway.

Solid Base Catalysis

Mechanistic Rationale: Solid base catalysts function by abstracting an acidic α-proton from phenylacetic acid, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of furfural. Subsequent dehydration yields the desired condensed product. This approach avoids the need for strong, corrosive bases like NaOH or KOH, simplifying workup and minimizing waste. Hydrotalcites and mixed metal oxides are particularly effective due to their high density of basic sites and structural stability.[5][6]

G cluster_0 Mechanism on Solid Base Catalyst PAA Phenylacetic Acid (PAA) Catalyst1 Solid Base (e.g., Hydrotalcite) PAA->Catalyst1 Deprotonation Carbanion PAA Carbanion (Nucleophile) Catalyst1->Carbanion Intermediate Adduct Intermediate Carbanion->Intermediate Nucleophilic Attack Furfural Furfural Furfural->Intermediate Product Condensation Product Intermediate->Product Dehydration (-H₂O)

Caption: Base-catalyzed condensation pathway.

Protocol 1: Screening with a Mg-Al Hydrotalcite Catalyst

This protocol outlines a standard thermal screening experiment.

Materials:

  • Furfural (freshly distilled)

  • Phenylacetic acid

  • Mg-Al Hydrotalcite (HT) catalyst (e.g., Mg/Al ratio of 3:1, calcined at 450 °C for 4h)

  • Solvent (e.g., Toluene, Cyclopentyl methyl ether - CPME)

  • Reaction vessel (e.g., 25 mL three-neck round-bottom flask) with condenser and magnetic stirrer

Procedure:

  • Setup: Assemble the reaction flask with a condenser and place it in a heating mantle on a magnetic stir plate.

  • Charging Reagents: To the flask, add phenylacetic acid (e.g., 5 mmol, 1.0 eq), the calcined Mg-Al HT catalyst (e.g., 10 wt% relative to phenylacetic acid), and the solvent (10 mL).

  • Initiation: Begin stirring and heat the mixture to the desired temperature (screening range: 80-120 °C).

  • Addition: Once the temperature has stabilized, add furfural (5.5 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to recover the solid catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Solid Acid Catalysis

Mechanistic Rationale: Solid acid catalysts, such as sulfonic acid-functionalized silica or zeolites, activate the furfural molecule. The acid site protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the enol form of phenylacetic acid. This route is advantageous as solid acids are often robust and resistant to leaching.

Protocol 2: Screening with a Sulfonated Carbon Catalyst

This protocol provides a framework for evaluating a solid acid catalyst.

Materials:

  • Furfural (freshly distilled)

  • Phenylacetic acid

  • Sulfonated carbon catalyst (can be prepared from biomass, e.g., rice straw)[2]

  • Solvent (e.g., Toluene)

  • Reaction apparatus as described in Protocol 1.

Procedure:

  • Setup & Charging: Follow steps 1 and 2 from Protocol 1, using the sulfonated carbon catalyst instead of hydrotalcite.

  • Initiation: Begin stirring and heat the mixture to the desired temperature (e.g., 100-140 °C).

  • Reaction: Add furfural (5.5 mmol, 1.1 eq).

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1 to monitor the reaction and isolate the product. The catalyst is recovered by simple filtration.

Alternative Energy Sources for Process Intensification

Pairing heterogeneous catalysts with alternative energy sources can dramatically reduce reaction times and temperatures, further enhancing the green credentials of the synthesis.

Microwave-Assisted Synthesis

Principle: Microwave irradiation utilizes dielectric heating to rapidly and uniformly heat the reaction mixture. Polar molecules like furfural absorb microwave energy efficiently, leading to localized superheating that can accelerate reaction rates far beyond what is achievable with conventional heating.[7][8] This often results in higher yields and cleaner reaction profiles in a fraction of the time.

Protocol 3: Microwave-Assisted Condensation with Hydrotalcite

Materials:

  • Reagents and catalyst as in Protocol 1.

  • Microwave-safe reaction vial with a magnetic stir bar.

  • Scientific microwave reactor.

Procedure:

  • Charging Vial: In a 10 mL microwave vial, combine phenylacetic acid (2 mmol, 1.0 eq), furfural (2.2 mmol, 1.1 eq), calcined Mg-Al HT catalyst (10 wt%), and solvent (4 mL).

  • Sealing: Securely cap the vial.

  • Programming Reactor: Place the vial in the microwave reactor. Set the reaction parameters:

    • Temperature: 120 °C (initial screening)

    • Time: 10-30 minutes

    • Stirring: On (e.g., 600 rpm)

    • Power: Variable (instrument will adjust to maintain temperature)

  • Reaction: Start the microwave program.

  • Workup: After the reaction, the vial is cooled via a compressed air stream. Once at room temperature, uncap the vial and proceed with the workup as described in Protocol 1 (filtration and solvent removal).

Ultrasound-Assisted Synthesis (Sonocatalysis)

Principle: Ultrasound induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium.[9] This collapse generates intense localized hot spots (~5000 K) and high pressures (~1000 atm), creating powerful microjets and shockwaves.[10] This energy input enhances mass transport, continuously cleans and activates the catalyst surface, and can significantly accelerate the reaction rate even at ambient bulk temperatures.

Protocol 4: Ultrasound-Assisted Condensation

Materials:

  • Reagents and catalyst as in Protocol 1.

  • Reaction vessel (e.g., jacketed beaker or flask).

  • High-intensity ultrasonic probe or a high-power ultrasonic cleaning bath.

Procedure:

  • Setup: Place the reaction vessel in a temperature-controlled water bath.

  • Charging Reagents: Add phenylacetic acid (5 mmol), furfural (5.5 mmol), catalyst (10 wt%), and solvent (15 mL) to the vessel.

  • Sonication: Immerse the ultrasonic probe into the mixture (or place the flask in the cleaning bath). Begin sonication at a set power/amplitude (e.g., 50-70% amplitude) and frequency (e.g., 20 kHz).

  • Temperature Control: Maintain the bulk reaction temperature at a desired level (e.g., 40-60 °C) using the circulating bath.

  • Monitoring & Workup: Monitor the reaction via TLC/GC. Once complete, turn off the sonicator and work up the reaction as described in Protocol 1.

Solvent-Free Synthesis: The Ultimate Green Approach

Eliminating solvents entirely reduces cost, safety hazards, and environmental impact. Solvent-free reactions can be conducted thermally or with the aid of mechanochemistry (ball milling).[11]

Protocol 5: Solvent-Free Condensation via Mechanical Ball Milling

Principle: Ball milling uses mechanical force to intimately mix solid reactants and catalysts, initiating chemical reactions in the absence of a solvent.[12] The kinetic energy from the grinding media provides the activation energy for the reaction.

Materials:

  • Furfural (liquid)

  • Phenylacetic acid (solid)

  • Calcined Mg-Al HT catalyst (solid)

  • Planetary ball mill or mixer mill with grinding jars and balls (e.g., stainless steel or zirconia).

Procedure:

  • Charging Mill: To a grinding jar, add phenylacetic acid (2 mmol), the HT catalyst (10 wt%), and the grinding balls.

  • Adding Liquid: Add furfural (2.2 mmol) directly to the solid mixture in the jar.

  • Milling: Securely close the jar and place it in the mill. Run the mill at a set frequency (e.g., 20-30 Hz) for a specified time (e.g., 30-90 minutes). The reaction can be paused to take samples for analysis.

  • Workup: After milling, open the jar in a fume hood. Add a suitable solvent (e.g., ethyl acetate) to dissolve the product and separate it from the catalyst and grinding media. Filter the mixture to remove the solids.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Experimental Workflow and Data Comparison

A systematic approach is crucial for efficiently developing an optimized protocol. The following workflow and data summary table are recommended.

Caption: Recommended experimental development workflow.

Table 1: Template for Comparing Results of Green Condensation Methods

Protocol IDMethodCatalystEnergy SourceSolventTemp (°C)Time (min)Furfural Conv. (%)Product Yield (%)
P1-Run1ThermalMg-Al HTConventionalToluene110180
P2-Run1ThermalSulfonated CConventionalToluene120240
P3-Run1MicrowaveMg-Al HTMicrowaveToluene12020
P4-Run1UltrasoundMg-Al HTUltrasoundToluene5060
P5-Run1Ball MillMg-Al HTMechanicalSolvent-FreeN/A45

Conclusion

The condensation of furfural and phenylacetic acid can be successfully transformed into a green and sustainable process by moving away from classical methodologies. The use of heterogeneous catalysts like hydrotalcites offers significant advantages in terms of reusability and waste reduction. Process intensification through microwave or ultrasound energy can drastically shorten reaction times and lower energy consumption. For the most stringent green applications, solvent-free mechanochemical methods present a compelling and highly efficient alternative. The protocols provided herein serve as a validated starting point for any laboratory aiming to develop a safe, efficient, and environmentally responsible synthesis for this important class of molecules.

References

  • A comprehensive investigation of the condensation of furanic platform molecules to C14–C15 fuel precursors over sulfonic acid functionalized silica supports. Green Chemistry (RSC Publishing).

  • Oxidative Condensation of Furfural with Ethanol Using Pd-Based Catalysts: Influence of the Support. Universidad de Málaga.

  • Furfural condensation by using Zn-Mg-HT as solid base catalyst. BEPLS.

  • Metal Phosphomolybdate-Catalyzed Condensation of Furfural with Glycerol. MDPI.

  • Production of liquid fuel intermediates from furfural via aldol condensation over Lewis acid zeolite catalysts. Catalysis Science & Technology (RSC Publishing).

  • Furfural as a Bio-Based Platform Molecule in Industry: Feedstocks and New Chemistries. Recent Contributions.

  • Acid-catalyzed condensation reactions with furan. ResearchGate.

  • Kinetic and mechanistic aspects of furfural degradation in biorefineries. SciSpace.

  • One-Pot Solvent-Free Conversion of Furfural and CO2 into 2,5-Furandicarboxylic Acid. ACS Sustainable Chemistry & Engineering.

  • Microwave-Assisted Aldol Condensation of Furfural and Acetone over Mg–Al Hydrotalcite-Based Catalysts. ResearchGate.

  • Solvent-Free Hydrogenation of 5-Hydroxymethylfurfural and Furfural to Furanyl Alcohols and their Self-Condensation Polymers. PubMed.

  • Green Synthesis of Acid Esters from Furfural via Stobbe Condensation. ResearchGate.

  • Microwave-Assisted Aldol Condensation of Furfural and Acetone over Mg–Al Hydrotalcite-Based Catalysts. MDPI.

  • 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. PMC - NIH.

  • Preparation of carbon-based solid acid catalyst from rice straw for furfural production in aqueous media. BioResources.

  • Microwave-Assisted Furfural Production Using Hectorites and Fluorohectorites as Catalysts. Semantic Scholar.

  • phenylacetic acid. Organic Syntheses Procedure.

  • Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. MDPI.

  • Metal-Free and Selective Oxidation of Furfural to Furoic Acid with an N-Heterocyclic Carbene Catalyst. ACS Sustainable Chemistry & Engineering.

  • Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions: 'Media‐Agnostic' Biocatalysts for Biorefineries. ResearchGate.

  • Ultrasonic-Formic Acid Pretreatment Coupled with Metal Ion/Deep Eutectic Synergistic Catalysis: Efficient Conversion of Biomass to 5-Hydroxymethylfurfural. MDPI.

  • The effect of ultrasound on birch sawdust during simultaneous pretreatment and hemicellulose's chemical conversion. PMC.

  • Ultrasound-assisted acid hydrolysis of cellulose to chemical building blocks: Application to furfural synthesis. PubMed.

  • Furfural Production from Lignocellulosic Biomass by Ultrasound-assisted Acid Hydrolysis. ResearchGate.

Sources

Method

microwave-assisted synthesis of alpha-phenyl-furylacrylic acid

Application Note: Microwave-Assisted Synthesis of -Phenyl- -(2-furyl)acrylic Acid Abstract This application note details a high-efficiency protocol for the synthesis of -phenyl- -(2-furyl)acrylic acid (also known as -phe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of


-Phenyl-

-(2-furyl)acrylic Acid

Abstract

This application note details a high-efficiency protocol for the synthesis of


-phenyl-

-(2-furyl)acrylic acid (also known as

-phenyl-2-furanacrylic acid) using microwave-assisted organic synthesis (MAOS). By transitioning from classical Perkin condensation conditions (long reflux times, variable yields) to a microwave-irradiated methodology, reaction times are reduced from hours to minutes while significantly improving atom economy and yield. This guide is designed for medicinal chemists and drug development professionals focusing on furan-based pharmacophores.

Introduction & Scientific Rationale

Target Compound:


-Phenyl-

-(2-furyl)acrylic acid is a critical intermediate in the synthesis of heterocyclic pharmacophores, often explored for anti-inflammatory and antimicrobial properties. It features a furan ring conjugated with an

-unsaturated carboxylic acid, stabilized by a phenyl group at the alpha position.

The Challenge (Conventional Heating): The classical synthesis involves a Perkin condensation between furfural and phenylacetic acid using acetic anhydride and a weak base (e.g., sodium acetate).

  • Drawbacks: Requires prolonged heating (4–8 hours at

    
    C), leads to tar formation (polymerization of furan), and suffers from difficult purification.
    

The Solution (Microwave Irradiation): Microwave irradiation utilizes dielectric heating, directly coupling energy to the polar reagents (acetic anhydride and furfural).

  • Mechanism: Rapid internal heating ("superheating") accelerates the rate-limiting enolization step.

  • Green Chemistry: Reduced solvent usage and energy consumption.

  • Outcome: Reaction completion in <15 minutes with cleaner crude profiles.

Reaction Mechanism

The synthesis proceeds via a modified Perkin condensation. The base (Triethylamine) facilitates the formation of an enolate from the mixed anhydride generated in situ between phenylacetic acid and acetic anhydride.

DOT Diagram: Mechanistic Pathway

ReactionMechanism Reagents Reagents: Furfural + Phenylacetic Acid + Ac2O + TEA MixedAnhydride Mixed Anhydride Formation Reagents->MixedAnhydride Ac2O Enolate Enolate Generation MixedAnhydride->Enolate TEA (Base) Addition Nucleophilic Attack on Furfural Enolate->Addition Aldol-type Elimination Elimination & Hydrolysis Addition->Elimination -AcOH Product Product: alpha-Phenyl-beta-(2-furyl) acrylic acid Elimination->Product Workup

Figure 1: Mechanistic pathway of the microwave-assisted Perkin condensation.

Materials & Equipment

ComponentSpecificationRole
Microwave Reactor Monomode or Multimode (e.g., CEM Discover, Anton Paar Monowave)Energy Source
Reaction Vessel 10 mL or 30 mL Borosilicate Glass (Pressure rated to 300 psi)Containment
Furfural Freshly distilled (99%)Electrophile
Phenylacetic Acid Reagent Grade (>98%)Nucleophile Precursor
Acetic Anhydride Reagent Grade (>99%)Dehydrating Agent/Solvent
Triethylamine (TEA) AnhydrousBase Catalyst
Workup Reagents HCl (2M), Ethanol (95%), Distilled WaterIsolation/Purification

Experimental Protocol

Safety Warning: Furfural is toxic and a skin irritant. Acetic anhydride is corrosive and lachrymatory. Perform all steps in a fume hood. Wear nitrile gloves and safety goggles.

Step 1: Reaction Assembly
  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:

    • Furfural: 10 mmol (0.96 g / 0.83 mL)

    • Phenylacetic Acid: 10 mmol (1.36 g)

    • Acetic Anhydride: 15 mmol (1.42 mL)

    • Triethylamine (TEA): 10 mmol (1.40 mL)

  • Cap the vial tightly with a PTFE-lined septum cap.

  • Note: No additional solvent is required; the reagents form a homogenous melt.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

ParameterSettingRationale
Control Mode Standard (Temperature Control)Prevents thermal runaway
Temperature 140°COptimal for Perkin condensation
Hold Time 10 minutesSufficient for >95% conversion
Pre-Stirring 30 secondsEnsures homogeneity before heating
Power Max 300W (Dynamic)Maintains set temp efficiently
Pressure Limit 250 psiSafety cutoff

Start the reaction.[1] Observe the pressure profile; it should remain below 100 psi.

Step 3: Workup and Isolation
  • Cooling: Allow the vessel to cool to 50°C using the reactor's compressed air cooling.

  • Quenching: Pour the reaction mixture into a 250 mL beaker containing 50 mL of water .

  • Neutralization: Vigorously stir the mixture. If an oil separates, add solid Na₂CO₃ until alkaline (pH 9-10) to dissolve the acid as its salt and remove non-acidic impurities (e.g., unreacted furfural) via extraction with small amount of ether (optional).

  • Precipitation: Acidify the aqueous phase (or the whole mixture if ether extraction is skipped) with 2M HCl dropwise with stirring until pH ~2. A heavy precipitate (yellowish solid) will form.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove acetic acid and TEA salts.

Step 4: Purification
  • Recrystallization: Transfer the crude solid to a flask.

  • Add hot Ethanol/Water (3:1 v/v) . Heat until dissolved.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 4 hours.

Results & Characterization

Expected Yield: 85% – 92% (compared to ~60% via conventional reflux).[2]

Characterization Data:

  • Appearance: Pale yellow crystalline solid.[3]

  • Melting Point: Typically 145–148°C (Lit. varies by isomer/purity, verify against standard).

  • IR Spectrum (KBr):

    • 
       (acid): Broad band 2500–3000 cm⁻¹
      
    • 
       (acid): Strong peak ~1680 cm⁻¹
      
    • 
       (alkene): ~1620 cm⁻¹
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.5 (s, 1H, -COOH)
      
    • 
       7.8 (s, 1H, -CH=C)
      
    • 
       7.2-7.5 (m, 5H, Phenyl-H)
      
    • 
       6.6-7.7 (m, 3H, Furan-H)
      

DOT Diagram: Experimental Workflow

Workflow Start Start: Weigh Reagents (Furfural, Phenylacetic Acid) Mix Add Ac2O + TEA (Solvent-Free) Start->Mix MW Microwave Irradiation 140°C, 10 min, 300W Mix->MW Quench Quench in Water Acidify with HCl (pH 2) MW->Quench Isolate Vacuum Filtration & Wash Quench->Isolate Purify Recrystallization (EtOH/H2O) Isolate->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or degradationIncrease time by 5 min; Ensure Furfural is distilled (free of polymers).
Oiling Out Product melting in solventUse more water during quenching; Cool to 0°C before filtration.
Dark Color Polymerization of FuranReduce temperature to 130°C; Ensure inert atmosphere (N₂) in vessel.
Impure Product Trapped Acetic AnhydrideWash crude solid thoroughly with water; Recrystallize twice if necessary.

References

  • Microwave-Assisted Perkin Reaction: Mumtazuddin, S., & Sinha, S. K. (2007). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4945. Link

  • General Microwave Synthesis of Acrylic Acids: Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry, 1, 43-55. Link

  • Furfural Chemistry: Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science, 9, 1144-1189. Link

  • Synthesis of Furylacrylic Acid Analogs: Organic Syntheses, Coll. Vol. 4, p. 857 (1963); Vol. 33, p. 70 (1953). (Adapting classical methods to MW). Link

Sources

Application

using (2E)-3-(2-Furyl)-2-phenylacrylic acid as a pharmaceutical intermediate

Application Note: Strategic Utilization of (2E)-3-(2-Furyl)-2-phenylacrylic Acid in Medicinal Chemistry Executive Summary & Chemical Profile (2E)-3-(2-Furyl)-2-phenylacrylic acid is a privileged scaffold in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (2E)-3-(2-Furyl)-2-phenylacrylic Acid in Medicinal Chemistry

Executive Summary & Chemical Profile

(2E)-3-(2-Furyl)-2-phenylacrylic acid is a privileged scaffold in drug discovery, serving as a bioisostere of


-phenylcinnamic acid. By replacing the benzyl ring of the cinnamic backbone with a furan heterocycle, medicinal chemists can modulate lipophilicity (LogP), improve metabolic stability, and introduce specific hydrogen-bond acceptor capabilities lacking in the all-carbon analog.

This intermediate is critical in the synthesis of:

  • Histone Deacetylase (HDAC) Inhibitors: Acting as the "Cap-Linker" moiety connecting to zinc-binding groups.

  • Caspase Inhibitors: Functioning as a Michael acceptor warhead for cysteine targeting.

  • Anti-inflammatory Agents: Precursor to 3-arylidene-2(3H)-furanones (COX-2 inhibitors).[1]

PropertyDataRelevance
IUPAC Name (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acidPrecise identification
Molecular Weight 214.22 g/mol Fragment-based drug design compliant
Geometry (E)-isomer (Trans-stilbene-like)Thermodynamically favored; critical for binding pocket fit
Reactivity

-unsaturated carboxylic acid
Michael addition; Amide coupling; Decarboxylation
Stability Acid-sensitive (Furan ring)Requires buffered workups; avoid strong mineral acids

Protocol A: Thermodynamic Synthesis (Modified Perkin Condensation)

Objective: Synthesize (2E)-3-(2-Furyl)-2-phenylacrylic acid with >98% isomeric purity. Mechanism: Base-catalyzed aldol-type condensation of furfural and phenylacetic acid, followed by dehydration.

Reagents & Equipment
  • Reactants: Furfural (freshly distilled), Phenylacetic acid.

  • Reagents: Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ) or Sodium Acetate (
    
    
    ).[1]
  • Solvent: None (Neat fusion) or minimal Toluene.

  • Equipment: 3-neck round bottom flask, reflux condenser, inert gas (

    
    ) line.
    
Step-by-Step Methodology
  • Charge: In a dry 250 mL 3-neck flask, combine Phenylacetic acid (13.6 g, 100 mmol) and Furfural (9.6 g, 100 mmol).

  • Catalysis: Add Triethylamine (10.1 g, 100 mmol) and Acetic Anhydride (20 mL).

    • Expert Insight: Using

      
       (liquid base) often provides higher yields than solid 
      
      
      
      for furan derivatives due to better homogeneity, though
      
      
      is the classical choice.
  • Reflux: Heat the mixture to 140°C (oil bath temperature) under nitrogen for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The reaction is complete when the aldehyde spot disappears.

  • Hydrolysis (Critical): Cool the mixture to 80°C. Slowly add water (50 mL) to hydrolyze the mixed anhydride intermediate. Continue heating at 80°C for 30 minutes.

  • Precipitation: Pour the warm solution into excess ice-cold water (300 mL) containing concentrated HCl (approx. 10 mL) to adjust pH to ~2.

    • Caution: Do not drop pH below 1.0, as the furan ring is acid-sensitive and may undergo ring-opening polymerization.

  • Purification:

    • Filter the crude yellow precipitate.

    • Recrystallization: Dissolve in minimum hot Ethanol (95%), then slowly add warm water until turbidity appears. Cool to 4°C overnight.

    • Yield Target: 65–75%.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Furfural + Phenylacetic Acid Reagents Ac2O + Et3N (140°C, 4h) Start->Reagents Perkin Condensation Intermediate Mixed Anhydride Reagents->Intermediate -AcOH Hydrolysis Water Hydrolysis (80°C) Intermediate->Hydrolysis Ring Opening Product (2E)-3-(2-Furyl)-2-phenylacrylic acid Hydrolysis->Product Precipitation (pH 2)

Figure 1: Step-by-step synthetic pathway for the Perkin condensation production of the target intermediate.

Protocol B: Downstream Application (HDAC Inhibitor Synthesis)

Context: This protocol demonstrates how to convert the intermediate into a hydroxamic acid derivative, a common pharmacophore in oncology (e.g., Panobinostat analogs).

Reaction Logic

Direct coupling of the carboxylic acid to hydroxylamine is difficult due to competing O-acylation vs. N-acylation. We utilize a Mixed Anhydride Method or Acid Chloride activation to ensure specificity.

Methodology
  • Activation: Dissolve (2E)-3-(2-Furyl)-2-phenylacrylic acid (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 1 hour.

    • Validation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) ceases.
  • Coupling: Evaporate solvent to obtain the crude acid chloride. Redissolve in dry THF.

  • Nucleophilic Attack: Add a mixture of

    
     (Hydroxylamine HCl, 5.0 eq) and saturated 
    
    
    
    (aq) or DIPEA (in organic phase) at 0°C.
  • Workup: Extract with EtOAc. The hydroxamic acid functionality (

    
    ) coordinates Zinc in the HDAC active site.
    
    • Note: The furan ring provides a unique electronic surface compared to the standard cinnamic phenyl ring, potentially altering isoform selectivity.

Quality Control & Characterization

To ensure the material is suitable for biological screening, it must pass the following QC metrics.

TechniqueParameterAcceptance Criteria
HPLC Purity (254 nm)> 98.0% Area
1H NMR Olefinic ProtonSinglet/Doublet at

7.5–8.0 ppm (Diagnostic for E-isomer)
1H NMR Furan Protons3 distinct signals (

~6.5, 6.7, 7.6 ppm)
Melting Point Thermal transitionSharp range (e.g., 178–180°C, lit. dependent)
Residual Solvents Acetic Acid< 5000 ppm (ICH Q3C limit)
Decision Tree: Troubleshooting Synthesis

Troubleshooting Problem Low Yield or Impure Product Check1 Is the product a dark tar? Problem->Check1 Action1 Polymerization occurred. Reduce temp to 130°C. Use fresh Furfural. Check1->Action1 Yes Check2 Isomer mix (E/Z)? Check1->Check2 No Action2 Recrystallize from EtOH. (E)-isomer is less soluble. Check2->Action2 Yes Check3 Low conversion? Check2->Check3 No Action3 Check Ac2O quality. Ensure anhydrous conditions. Check3->Action3

Figure 2: Troubleshooting logic for common synthetic failures in furan-acrylic acid synthesis.

References

  • Perkin Reaction Mechanisms & Scope

    • Reaction Mechanism of Perkin Condensation.[1][2][3][4][5][6][7] Physics Wallah. Retrieved from

    • Perkin Reaction Overview.[2][4][5][6][7] Byju's. Retrieved from

  • Pharmaceutical Applications of Furan Scaffolds

    • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds.[8] Oriental Journal of Chemistry. Retrieved from

    • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.[9] ResearchGate. Retrieved from

  • Synthesis Protocols

    • Synthesis of 3-Arylidene-2(3H)-Furanones via Perkin Condensation: Application Notes. BenchChem.[1] Retrieved from

  • Biological Activity (Antimicrobial/Antifungal)

    • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health (PMC). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation &amp; Purification of E/Z Isomers of 3-(2-furyl)-2-phenylacrylic Acid

Executive Summary The separation of E and Z isomers of 3-(2-furyl)-2-phenylacrylic acid (also known as -phenyl- -(2-furyl)acrylic acid) is a critical step in optimizing biological activity, particularly for antifungal an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of E and Z isomers of 3-(2-furyl)-2-phenylacrylic acid (also known as


-phenyl-

-(2-furyl)acrylic acid) is a critical step in optimizing biological activity, particularly for antifungal and antimicrobial pharmacophores. This guide addresses the thermodynamic preference for the Z-isomer (via Perkin condensation) and provides validated protocols for isolating the E-isomer via photoisomerization and fractional crystallization.

Critical Note on Nomenclature (CIP Rules vs. Sterics): Confusion often arises regarding the E/Z designation for this molecule.

  • Thermodynamic Product (Stable): The two bulky aromatic rings (Phenyl and Furyl) are trans to each other to minimize steric hindrance. According to Cahn-Ingold-Prelog (CIP) priority rules (COOH > Ph; Furyl > H), this configuration places the high-priority groups (COOH and Furyl) on the same side , making the stable isomer the (Z)-isomer .

  • Kinetic/Photo-Product (Less Stable): The aromatic rings are cis. This places the high-priority groups on opposite sides , making it the (E)-isomer .[1]

Note: Some older literature may refer to the stable isomer as "trans" referring solely to the aromatic rings. This guide uses strict CIP designations: Z = Stable , E = Unstable .

Troubleshooting & FAQs

Isomer Identification & Synthesis

Q: I synthesized the compound using the Perkin condensation (Furfural + Phenylacetic acid). Which isomer do I have? A: You predominantly have the (Z)-isomer (Stable). The Perkin condensation is thermodynamically controlled. The steric repulsion between the phenyl ring (on C2) and the furyl ring (on C3) forces them into a trans relationship. This geometry corresponds to the Z-configuration.

  • Action: If you need the E-isomer, you must perform a photochemical isomerization on this product.[1]

Q: How do I distinguish the isomers using 1H NMR? A: The most reliable diagnostic is the chemical shift of the vinylic proton and NOE (Nuclear Overhauser Effect) correlations.[2]

  • Vinylic Proton (

    
    ):  The vinylic proton in the Z-isomer is typically deshielded (downfield)  compared to the E-isomer.
    
    • Z-isomer (Stable):

      
       7.50–7.70 ppm (varies by solvent).
      
    • E-isomer (Unstable):

      
       shifts upfield by ~0.2–0.5 ppm relative to the Z-isomer.
      
  • NOE Signal:

    • Z-isomer: Strong NOE between the Vinylic-H and the Phenyl ring protons (since they are cis).

    • E-isomer: Strong NOE between the Vinylic-H and the Furyl ring protons (since they are cis).

Separation Challenges

Q: I have a mixture of E/Z isomers after UV irradiation. How do I separate them in bulk without chromatography? A: Use Selective Acidification (pH-controlled precipitation) . The two isomers have distinct pKa values and solubilities. The Z-isomer (stable) is generally less soluble and precipitates at a higher pH than the E-isomer.

  • Protocol: Dissolve the mixture in basic water (sodium salt form). Acidify slowly to pH ~6 to precipitate the Z-isomer. Filter. Acidify the filtrate further to pH ~1–2 to precipitate the E-isomer.

Q: My E-isomer is reverting to the Z-isomer during recrystallization. Why? A: The E-isomer is thermally unstable and sensitive to acid catalysis.

  • Cause: Heating in acidic solvents or prolonged heating facilitates thermal relaxation to the thermodynamic Z-state.

  • Fix: Perform recrystallizations at lower temperatures (e.g., dissolve in warm solvent, not boiling) and avoid strong acid traces. Use neutral solvents like Ethanol/Water or Benzene/Petroleum Ether.

Experimental Protocols

Workflow 1: Synthesis of Thermodynamic (Z)-Isomer

The baseline synthesis using modified Perkin Condensation.

  • Reagents: Mix Furfural (1.0 eq), Phenylacetic acid (1.0 eq), Acetic Anhydride (excess), and Triethylamine (TEA) or Potassium Acetate (base catalyst).

  • Reflux: Heat at 140°C for 4–6 hours.

  • Workup:

    • Pour the hot mixture into water.

    • Neutralize with solid

      
       until basic (pH > 9). This dissolves the product as the carboxylate salt.
      
    • Steam Distillation (Optional): Remove unreacted furfural.

  • Precipitation: Acidify the aqueous layer with HCl. The crude solid is the (Z)-isomer .

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield: Typically 60–80%.

    • Melting Point: ~140–142°C.

Workflow 2: Photochemical Isomerization (Z E)

Converting the stable isomer to the energetic E-isomer.

  • Preparation: Dissolve pure (Z)-3-(2-furyl)-2-phenylacrylic acid in Methanol or Benzene (approx. 1 g/100 mL).

  • Irradiation: Place in a quartz vessel. Irradiate with a medium-pressure mercury lamp (UV source) for 24–48 hours.

    • Monitoring: Check aliquots via HPLC or TLC (Silica; Chloroform:Methanol 95:5) until the E:Z ratio stabilizes (typically reaches a photostationary state of ~40:60 or 50:50).

  • Isolation: Evaporate the solvent in vacuo to obtain the crude isomer mixture.

Workflow 3: Separation via Selective Acidification

The "Self-Validating" method for bulk separation.

  • Dissolution: Suspend the crude E/Z mixture in water. Add 10% NaOH dropwise until fully dissolved (forming sodium salts).

  • Stepwise Precipitation (The Critical Step):

    • Fraction A (Z-Enriched): Slowly add 1M HCl while stirring. Monitor pH.

      • At pH 6.0–5.5 , a heavy precipitate forms. This is predominantly the (Z)-isomer .

      • Stir for 15 mins, filter, and wash with cold water.

    • Fraction B (E-Enriched): Continue adding HCl to the filtrate until pH 1.0–2.0 .

      • A second crop of crystals will form. This is the (E)-isomer .

      • Filter and wash with cold water.[1]

  • Final Purification: Recrystallize Fraction B from benzene/petroleum ether to remove residual Z-isomer.

Data & Visualization

Table 1: Comparative Properties of Isomers
Property(Z)-Isomer (Thermodynamic)(E)-Isomer (Kinetic/Photo)
CIP Configuration High-priority groups (COOH, Furyl) on Same Side High-priority groups (COOH, Furyl) on Opposite Side
Aryl Geometry Phenyl / Furyl Trans Phenyl / Furyl Cis
Melting Point High (~141°C)Lower (~105–115°C, varies by purity)
Solubility (Acid form) Low (Precipitates at pH ~6)Higher (Precipitates at pH ~1)
1H NMR (Vinyl-H) Deshielded (Downfield)Shielded (Upfield by ~0.25 ppm)
Stability StableIsomerizes to Z with heat/acid
Visual Workflow: Isomer Separation Logic

SeparationProtocol Start Crude Mixture (Post-UV Irradiation) Dissolve Dissolve in Water + NaOH (Forms Na-Salts) Start->Dissolve Acid1 Acidify to pH 6.0 Dissolve->Acid1 Filter1 Filtration Acid1->Filter1 SolidZ Solid Precipitate: (Z)-Isomer (Major) Filter1->SolidZ Retentate Filtrate Filtrate Solution (Contains E-Isomer Salt) Filter1->Filtrate Permeate Acid2 Acidify to pH 1.0 Filtrate->Acid2 SolidE Solid Precipitate: (E)-Isomer (Enriched) Acid2->SolidE Recryst Recrystallize (Benzene/Pet Ether) SolidE->Recryst FinalE Pure (E)-Isomer Recryst->FinalE

Figure 1: Step-by-step fractionation workflow based on differential acidity and solubility of the E/Z isomers.

References

  • Synthesis & Properties of Furylacrylic Acid: Organic Syntheses, Coll. Vol. 3, p. 425 (1955); Vol. 20, p. 55 (1940). "Furylacrylic Acid".[1][3][4][5][6] [Link]

  • Perkin Reaction Mechanism & Isomer Ratios: Journal of Chemical Education, "The Perkin Reaction: A Review". [Link]

  • NMR Distinction of Furyl/Phenyl Acrylic Derivatives: Chemical Papers, "Furan derivatives. CVII. Stereochemistry of substituted

    
    -(2-furyl)vinyl cyanides". (Validating NMR shift trends for E/Z isomers).
    [Link]
    
  • Crystal Structure & Conformation (Analogous Systems): Acta Crystallographica Section E, "Crystal structures of (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide". (Provides structural confirmation of the trans-aryl preference). [Link]

Sources

Optimization

Technical Support Center: Preventing Decarboxylation During α-Phenylacrylic Acid Synthesis

Welcome to the technical support center for the synthesis of α-phenylacrylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of α-phenylacrylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the premature loss of carbon dioxide—decarboxylation—during their synthetic procedures. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-proven solutions to maximize the yield and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of α-phenylacrylic acid and the associated decarboxylation side reaction.

Q1: What is decarboxylation, and why is it a significant problem in α-phenylacrylic acid synthesis?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the context of α-phenylacrylic acid synthesis, this is a highly undesirable side reaction that converts the desired product into styrene. This not only reduces the yield but also introduces a significant impurity that can be challenging to separate, complicating downstream applications. The reaction is particularly problematic because the conditions used for synthesis, such as heat and the presence of catalysts, can also promote this unwanted pathway.[1][2]

Q2: What are the most common methods for synthesizing α-phenylacrylic acid?

Several condensation reactions are employed to synthesize α-phenylacrylic acid and its derivatives. The most prominent methods include:

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde (e.g., benzaldehyde) with a compound containing an active methylene group, such as malonic acid or cyanoacetic acid, typically catalyzed by a weak base like an amine.[3][4]

  • Perkin Reaction: This method uses an aromatic aldehyde, an acid anhydride, and the alkali salt of the acid to produce α,β-unsaturated aromatic acids.[5][6] It often requires high temperatures, which can increase the risk of decarboxylation.[7]

  • Reformatsky Reaction: While less direct, this reaction can produce β-hydroxy esters from aldehydes and α-halo esters using metallic zinc.[8][9] Subsequent dehydration and hydrolysis can yield the target α,β-unsaturated acid under potentially milder conditions, offering an alternative route that may circumvent harsh decarboxylation-prone steps.

Q3: What are the primary factors that promote unwanted decarboxylation?

Several experimental parameters can significantly influence the rate of decarboxylation. Understanding and controlling these factors is critical for a successful synthesis.

  • Temperature: Elevated temperature is the most significant contributor to decarboxylation. The rate of CO₂ loss increases substantially with higher reaction and workup temperatures.[1]

  • Catalyst Choice (pH): Both acidic and basic conditions can catalyze the reaction.[10][11] In the Knoevenagel condensation, the choice of base is crucial. Stronger bases or specific catalysts like pyridine, especially when used as the solvent in the Doebner modification, are known to facilitate decarboxylation.[4]

  • Reaction Time: Prolonged exposure of the formed α-phenylacrylic acid to the reaction conditions, especially at high temperatures, will inevitably lead to increased styrene formation.

  • Aromatic Ring Substituents: The electronic nature of substituents on the benzaldehyde starting material can influence the rate of decarboxylation. Electron-donating groups (e.g., methoxy) tend to stabilize the intermediate formed after CO₂ loss, thereby accelerating decarboxylation, whereas electron-withdrawing groups (e.g., trifluoromethyl) can slow it down.[1][12]

Q4: Can I predict if my substituted benzaldehyde will be more or less prone to decarboxylation?

Yes, to a certain extent. Based on established mechanistic principles, you can make an educated prediction. As a general rule, substituents that donate electron density to the aromatic ring (e.g., -OCH₃, -CH₃, -OH) will likely increase the rate of decarboxylation compared to unsubstituted benzaldehyde.[1] Conversely, substituents that withdraw electron density (e.g., -NO₂, -CF₃, -Cl) will likely decrease the rate. This is because electron-donating groups can better stabilize the positive charge that develops on the benzene ring in the transition state of the decarboxylation process.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Issue 1: High levels of styrene detected alongside the desired product.

This is the most common problem, indicating that decarboxylation is occurring at a significant rate.

  • Probable Cause A: Excessive Reaction Temperature

    • Causality: The activation energy for decarboxylation is readily supplied by high thermal energy. Many standard procedures call for refluxing in solvents like toluene or pyridine, which can be too harsh.

    • Solution:

      • Lower the Reaction Temperature: Aim for the lowest temperature that allows for a reasonable reaction rate. For a Knoevenagel condensation using malonic acid, temperatures between 80-100°C are often sufficient, rather than refluxing at higher temperatures.

      • Monitor Progress Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde and the formation of the product. Once the aldehyde is consumed, proceed immediately to the workup to avoid prolonged heating of the product.

      • Consider Microwave Irradiation: Some studies suggest that microwave heating can reduce reaction times significantly, potentially minimizing the thermal stress on the product.[7] However, catalyst choice may need to be re-optimized for microwave conditions.

  • Probable Cause B: Inappropriate Catalyst/Base System

    • Causality: The base used in the condensation reaction plays a dual role. It must be strong enough to deprotonate the active methylene compound but should not be overly aggressive in promoting the subsequent decarboxylation. Pyridine, when used as both a catalyst and solvent (as in the classical Doebner modification), is a known promoter of decarboxylation.[4]

    • Solution:

      • Switch the Base: Instead of pyridine, consider using a catalytic amount of piperidine, often with a co-catalyst like acetic acid. Triethylamine is another alternative that can be effective.[13][14]

      • Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a good reaction rate. Excess base can increase the rate of side reactions.

      • Use a Boric Acid Catalyst: Recent literature suggests that boric acid can be an effective and mild catalyst for Knoevenagel condensations, potentially avoiding the basic conditions that favor decarboxylation.[15]

  • Probable Cause C: Prolonged Reaction Time

    • Causality: The longer the α-phenylacrylic acid product remains in the hot, catalytic reaction mixture, the greater the opportunity for it to decarboxylate.

    • Solution:

      • Establish Reaction Endpoint: Do not run the reaction for a fixed "recipe" time. Actively monitor its progress via TLC or small-scale HPLC sampling.

      • Quench Promptly: As soon as the reaction reaches completion (e.g., >95% conversion of the limiting reagent), cool the mixture and proceed to the workup phase.

Issue 2: Product loss during workup and purification.

Significant decarboxylation can also occur after the primary reaction is complete.

  • Probable Cause A: High Temperature During Solvent Removal or Distillation

    • Causality: Removing high-boiling solvents (like toluene or DMF) or attempting to purify the final product by distillation subjects the acid to significant thermal stress.

    • Solution:

      • Use Rotary Evaporation Under Vacuum: Remove solvents at the lowest possible bath temperature.

      • Avoid Distillation for Purification: α-Phenylacrylic acid is a solid. Purification by recrystallization is the preferred method as it avoids high temperatures.

  • Probable Cause B: Acid-Catalyzed Decarboxylation During Acidification

    • Causality: The workup of a Knoevenagel or Perkin reaction typically involves acidifying the mixture to protonate the carboxylate salt and precipitate the product. A localized excess of strong acid, especially in a warm solution, can catalyze decarboxylation.[10]

    • Solution:

      • Cool Before Acidifying: Ensure the reaction mixture is cooled in an ice bath before and during acidification.

      • Add Acid Slowly: Add the acid (e.g., 6N HCl) dropwise with vigorous stirring to prevent localized pH drops and temperature spikes.[13]

      • Use a Weaker Acid: If feasible, consider using a weaker acid for protonation.

  • Probable Cause C: Decomposition on Silica Gel

    • Causality: While less common for this specific molecule, acidic silica gel used in column chromatography can sometimes catalyze the degradation of sensitive compounds.

    • Solution:

      • Prioritize Recrystallization: This is the most effective method for purifying the solid product.

      • Neutralize Silica Gel: If chromatography is absolutely necessary, consider using silica gel that has been pre-treated with a small amount of a base like triethylamine to neutralize acidic sites.

      • Trituration: Washing the crude solid with a solvent in which the desired product is insoluble but the styrene impurity is soluble can be an effective purification step.[16]

Section 3: Recommended Synthetic Protocol

This protocol is a modified Knoevenagel-Doebner condensation designed to minimize decarboxylation by controlling temperature and catalyst choice.

Protocol: Modified Knoevenagel Condensation for α-Phenylacrylic Acid

Reactants & Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Benzaldehyde106.12501.05.3 g (5.1 mL)
Malonic Acid104.06601.26.24 g
Piperidine85.1550.10.43 g (0.5 mL)
Acetic Acid60.0550.10.30 g (0.29 mL)
Toluene---50 mL

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (5.1 mL, 50 mmol), malonic acid (6.24 g, 60 mmol), and toluene (50 mL).

  • Catalyst Addition: Add piperidine (0.5 mL, 5 mmol) and acetic acid (0.29 mL, 5 mmol) to the mixture.

  • Reaction: Heat the reaction mixture in an oil bath set to 90-95°C. Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a few drops of acetic acid). The reaction is typically complete within 3-5 hours.

  • Cooling and Workup: Once the benzaldehyde spot has disappeared on the TLC plate, remove the flask from the oil bath and allow it to cool to room temperature. Then, place the flask in an ice bath.

  • Extraction: Transfer the cooled mixture to a separatory funnel. Add 100 mL of water. Extract the aqueous layer with ethyl acetate (2 x 50 mL) to remove any remaining toluene and unreacted benzaldehyde.

  • Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 6N HCl dropwise until the pH is ~1-2 (test with pH paper). A white precipitate of α-phenylacrylic acid will form.

  • Isolation: Filter the solid product using a Büchner funnel, wash the filter cake with cold water (2 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at a low temperature (<50°C) to a constant weight.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Section 4: Visualizing the Process

Diagram 1: Knoevenagel Condensation Pathway

Knoevenagel_Condensation cluster_reactants Reactants benzaldehyde Benzaldehyde intermediate Aldol Adduct Intermediate malonic_acid Malonic Acid enolate Malonic Acid Enolate malonic_acid:e->enolate:w Deprotonation catalyst Piperidine (Base) enolate->intermediate:w Nucleophilic Attack product α-Phenylacrylic Acid intermediate->product:w Dehydration

Caption: Knoevenagel condensation pathway to α-phenylacrylic acid.

Diagram 2: Undesired Decarboxylation Side Reaction

Decarboxylation_Pathway product α-Phenylacrylic Acid transition_state Decarboxylation Transition State product->transition_state conditions Heat / Catalyst (e.g., Pyridine) conditions->transition_state Promotes styrene Styrene (Undesired Byproduct) transition_state->styrene co2 CO₂ transition_state->co2

Caption: The competing decarboxylation pathway leading to styrene.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow start Problem: High Styrene Content q_temp Reaction Temp > 100°C? start->q_temp a_temp Action: Lower Temp to 80-95°C Monitor with TLC q_temp->a_temp Yes q_base Using Pyridine as Solvent/Catalyst? q_temp->q_base No end Purity Improved a_temp->end a_base Action: Switch to catalytic Piperidine/AcOH in Toluene q_base->a_base Yes q_time Reaction Time > 6 hours? q_base->q_time No a_base->end a_time Action: Monitor reaction to endpoint and quench promptly q_time->a_time Yes q_time->end No/Check Workup a_time->end

Sources

Troubleshooting

Technical Support Center: Purification of (2E)-3-(2-Furyl)-2-phenylacrylic Acid

This guide is designed as a specialized technical support resource for researchers working with (2E)-3-(2-Furyl)-2-phenylacrylic acid (also known as α-phenyl-β-(2-furyl)acrylic acid). This compound is typically synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for researchers working with (2E)-3-(2-Furyl)-2-phenylacrylic acid (also known as α-phenyl-β-(2-furyl)acrylic acid). This compound is typically synthesized via the Perkin condensation of furfural and phenylacetic acid.

The content focuses on the specific challenges introduced by the furan moiety —specifically its susceptibility to acid-catalyzed ring opening (resinification) and oxidation—which differentiates this protocol from standard cinnamic acid purifications.

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purity Optimization

Module 1: The "First Line of Defense" (Acid-Base Workup)

The most common failure point in purifying furan-containing acrylic acids is the initial isolation from the reaction mixture. The furan ring is electron-rich and acid-sensitive; standard "crashing out" protocols using concentrated HCl often result in black tars due to polymerization.

Standard Operating Procedure (SOP-01): Controlled Precipitation

The Protocol:

  • Dissolution: Dissolve the crude melt (containing product, salts, and tars) in 10% aqueous Sodium Carbonate (

    
    ). Do not use NaOH if possible, as high local pH can induce Cannizzaro side reactions with unreacted furfural.
    
  • Wash: Extract the aqueous layer twice with Ethyl Acetate or Toluene.

    • Why? This removes unreacted furfural (neutral) and non-acidic byproducts.

  • Clarification: Treat the aqueous phase with activated charcoal (10% w/w relative to crude mass) at 50°C for 15 minutes. Filter through Celite.

  • Controlled Acidification (The Critical Step):

    • Cool the filtrate to 0–5°C.

    • Acidify slowly with 10% Acetic Acid or 2N HCl dropwise.

    • STOP at pH 3–4 .

    • Warning: Dropping to pH 1 (common in textbook Perkin workups) will likely cause the furan ring to open, turning your product into a dark oil.

Troubleshooting Guide: Workup Phase
SymptomProbable CauseCorrective Action
Product is a dark oil/tar Acidification was too rapid or pH too low (<1).Re-dissolve in base immediately. Neutralize. Re-acidify very slowly to pH 4 using Acetic Acid.
Emulsion during wash Furan oligomers acting as surfactants.Add brine (sat. NaCl) to the aqueous phase. Filter the biphasic mixture through a pad of Celite to break the emulsion.
Low Yield Product is slightly water-soluble or "salted in" by acetates.Saturate the aqueous mother liquor with NaCl ("salting out") and store at 4°C overnight.
Visual Workflow: Acid-Base Logic

WorkupLogic Start Crude Reaction Melt Base Dissolve in 10% Na2CO3 Start->Base Wash Wash w/ EtOAc (Remove Furfural) Base->Wash Charcoal Activated Carbon Filtration Wash->Charcoal Aqueous Layer Acidify Acidify to pH 3-4 (Critical Control Point) Charcoal->Acidify Clear Filtrate Precipitate Collect Precipitate Acidify->Precipitate Solid Forms

Figure 1: Logic flow for the initial isolation, highlighting the critical pH control point to prevent furan degradation.

Module 2: Crystallization & Polymorph Control

Once you have a crude solid, recrystallization is required to remove the Z-isomer and remaining phenylacetic acid. The (2E)-isomer (where the carboxylic acid and furan ring are trans, placing the two aromatic rings cis to each other) is generally the major product and less soluble.

Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Ethanol/Water (3:1) Excellent Standard for aryl-acrylic acids. Good rejection of tars.
Toluene Good Best for removing unreacted phenylacetic acid. Requires hot filtration.[1][2][3]
Benzene/Pet Ether LegacyCited in older literature [1] but toxic. Replace with Toluene/Heptane.
Acetic Acid PoorRisk of furan degradation if heated too long.
FAQ: Crystallization Issues

Q: My product "oils out" (forms a liquid layer) instead of crystallizing. What is happening? A: This is common when the impurity profile is high or the cooling is too rapid.

  • The Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product (if available) or scratch the glass side. Allow the solution to cool to room temperature slowly in a water bath (insulation) before moving to ice.

Q: The crystals are yellow/brown even after charcoal treatment. A: Furan derivatives are photo-sensitive.

  • The Fix: Perform a second recrystallization from Methanol/Water . Ensure the drying step is done in the dark or under vacuum, not in direct sunlight.

Q: How do I separate the (2Z) isomer? A: The Perkin reaction predominantly yields the (E)-isomer. The (Z)-isomer is generally more soluble in ethanol.

  • Protocol: Recrystallize from 95% Ethanol. The first crop will be the pure (E)-isomer. The mother liquor will be enriched in the (Z)-isomer.

Visual Workflow: Recrystallization Decision Tree

Recryst Start Crude Solid Solvent Dissolve in Hot EtOH/H2O Start->Solvent Check State Check Solvent->Check Oils Oiling Out Check->Oils Liquid Phase Separates Crystals Crystallization Check->Crystals Solids Form Remedy1 Re-heat + Seed Slow Cool Oils->Remedy1 Filter Filter & Wash (Cold 50% EtOH) Crystals->Filter Remedy1->Crystals

Figure 2: Decision tree for handling "oiling out" phenomena during recrystallization.

Module 3: Advanced Polishing (High Purity Requirements)

For pharmaceutical applications requiring >99.5% purity (e.g., removing trace metal catalysts or stubborn isomers), simple crystallization may be insufficient.

Scavenging Protocol: If the Perkin reaction utilized metal salts (often Copper or Sodium salts) that are persisting:

  • Dissolve product in Ethyl Acetate.

  • Wash with 5% EDTA solution (pH 8).

  • Wash with dilute HCl (pH 4).

  • Dry over

    
     and rotovap.
    

Chromatographic Separation: While avoiding chromatography is preferred for scale, it is sometimes necessary.

  • Stationary Phase: Silica Gel (acid-washed preferred).

  • Mobile Phase: Dichloromethane : Methanol (98:2) + 0.1% Acetic Acid.

    • Note: The acetic acid is vital to prevent "tailing" of the carboxylic acid on the silica.

References

  • Johnson, J. R. (1940). "The Perkin Reaction and Related Reactions." Organic Reactions, 1, 210.
  • Buckles, R. E., & Bremer, K. (1953). "α-Phenylcinnamic Acid."[4] Organic Syntheses, Coll.[2][5] Vol. 4, p.777. (Provides the baseline protocol for phenyl-substituted acrylic acids).

  • Carter, H. E. (1941). "Furylacrylic Acid."[6][7][8][9] Organic Syntheses, Coll.[2][5] Vol. 3, p.425. (Details the specific handling of furan rings in acidic media).

  • Rao, Y. S. (1976). "The Perkin Reaction."[1][3][10][11][12] Chemical Reviews, 76(5), 625-694. (Comprehensive review covering furan-based substrates).

Sources

Optimization

Technical Support Center: Purification of Acrylic Acid Contaminated with Furfural

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the presence of unreacted furfural in their acrylic acid product. The following troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the presence of unreacted furfural in their acrylic acid product. The following troubleshooting guides and FAQs provide in-depth technical assistance to address specific issues you may encounter during your purification experiments.

Understanding the Challenge: Furfural and Acrylic Acid

Furfural, a heterocyclic aldehyde, and acrylic acid, an unsaturated carboxylic acid, often appear together in bio-based chemical synthesis routes. While structurally distinct, their similar physical properties can complicate separation. This guide provides a systematic approach to purifying acrylic acid by removing residual furfural.

Physicochemical Properties at a Glance

A fundamental understanding of the physical and chemical properties of both furfural and acrylic acid is the first step in designing an effective purification strategy. The table below summarizes key data points that will inform our choice of methodology.

PropertyFurfural3-(2-Furyl)acrylic acid
Molecular Formula C₅H₄O₂C₇H₆O₃[1][2]
Molar Mass 96.08 g/mol 138.12 g/mol [1][3][4]
Boiling Point 161.7 °C~286 °C[1][2]
Melting Point -36.5 °C139-141 °C[1]
Water Solubility 8.3 g/100 mL0.2 g/100 mL (20 °C)[1]
Solubility Soluble in ethanol, ether, acetoneSoluble in ethanol, ether, dichloromethane, benzene, and acetic acid[1]

Troubleshooting Guide

This section addresses common issues encountered during the removal of furfural from acrylic acid in a question-and-answer format.

Question: My final acrylic acid product is still contaminated with furfural. What are the most effective removal techniques?

Answer:

The choice of removal technique depends on the concentration of furfural, the scale of your experiment, and the desired purity of your acrylic acid. Here are four primary methods, each with its own advantages and disadvantages:

  • Liquid-Liquid Extraction: This is a highly effective method that leverages the differential solubility of furfural and acrylic acid in immiscible solvents. Aromatic solvents like toluene have shown to be effective for extracting furfural.[5] Hydrophobic deep eutectic solvents (HDES) are also emerging as a green alternative for furfural extraction.[6][7]

  • Adsorption: This technique utilizes porous materials that preferentially bind to furfural. Activated carbon and zeolites are common adsorbents for this purpose.[8][9] This method is particularly useful for removing trace amounts of furfural and can be highly selective.

  • Selective Chemical Conversion: It is possible to selectively oxidize the aldehyde group of furfural to a carboxylic acid, such as furoic acid, which has different physical properties and may be easier to separate.[10][11] This can be achieved using mild oxidizing agents under controlled conditions.

  • Distillation: While theoretically possible due to the difference in boiling points, simple distillation is often inefficient due to the relatively small difference and the potential for azeotrope formation. Vacuum distillation can improve separation by lowering the boiling points.

Decision Workflow for Purification Method

Start High Furfural Contamination? LLE Liquid-Liquid Extraction Start->LLE Yes Trace_Contamination Trace Furfural Contamination? Start->Trace_Contamination No Chem_Conversion Selective Chemical Conversion LLE->Chem_Conversion Alternative LLE->Trace_Contamination Adsorption Adsorption (Activated Carbon/Zeolites) Final_Product High-Purity Acrylic Acid Adsorption->Final_Product Distillation Vacuum Distillation Distillation->Final_Product Chem_Conversion->Distillation Trace_Contamination->Adsorption Yes Trace_Contamination->Distillation No

Caption: Decision tree for selecting a furfural removal method.

Question: I'm interested in a scalable and robust method. How do I perform a liquid-liquid extraction?

Answer:

Liquid-liquid extraction is an excellent choice for scalability. The principle is to use a solvent that has a high affinity for furfural and is immiscible with your acrylic acid solution.

Experimental Protocol: Liquid-Liquid Extraction
  • Solvent Selection: Choose a suitable organic solvent. Aromatic solvents are a good starting point due to the aromatic nature of furfural's furan ring.[5] Toluene is a common choice.

  • Procedure: a. Dissolve your crude acrylic acid product in a suitable solvent in which it is highly soluble, but the extraction solvent is not (e.g., water, if your acrylic acid concentration allows). b. Transfer the solution to a separatory funnel. c. Add an equal volume of the immiscible extraction solvent (e.g., toluene). d. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. e. Allow the layers to separate. The furfural will preferentially move into the organic layer. f. Drain the aqueous layer containing the purified acrylic acid. g. Repeat the extraction with fresh organic solvent 2-3 times for optimal purity.

  • Solvent Removal: Remove any residual extraction solvent from the purified acrylic acid solution via rotary evaporation or distillation.

  • Analysis: Quantify the remaining furfural in the acrylic acid product using HPLC or GC.[12][13][14]

Workflow for Liquid-Liquid Extraction

A Crude Acrylic Acid/Furfural Mixture B Dissolve in Primary Solvent A->B C Add Immiscible Extraction Solvent B->C D Shake and Allow Layers to Separate C->D E Collect Aqueous Layer (Acrylic Acid) D->E Lower Layer F Collect Organic Layer (Furfural) D->F Upper Layer G Repeat Extraction of Aqueous Layer E->G H Combine Purified Aqueous Layers G->H I Remove Residual Solvent H->I J Analyze Purity (HPLC/GC) I->J

Caption: Step-by-step workflow for liquid-liquid extraction.

Question: My priority is to remove trace amounts of furfural to achieve high purity. Is adsorption a suitable method?

Answer:

Yes, adsorption is an ideal method for removing trace impurities. Activated carbon is a cost-effective and highly efficient adsorbent for furfural.[8][15] Zeolites, such as ZSM-5, have also demonstrated good adsorption capacity for furfural.[9][16]

Experimental Protocol: Batch Adsorption
  • Adsorbent Preparation: If using activated carbon, it may need to be washed with deionized water and dried to remove any fines or soluble impurities.

  • Procedure: a. Dissolve the acrylic acid containing trace furfural in a suitable solvent. b. Add the adsorbent (e.g., 1-5% w/v activated carbon) to the solution. c. Stir the mixture at room temperature for a specified contact time (e.g., 1-6 hours). The optimal time should be determined experimentally. d. Remove the adsorbent by filtration.

  • Analysis: Analyze the filtrate for residual furfural content.

Workflow for Adsorption Process

cluster_prep Preparation cluster_adsorption Adsorption cluster_separation Separation & Analysis A Prepare Acrylic Acid Solution C Combine Solution and Adsorbent A->C B Prepare Adsorbent (e.g., Activated Carbon) B->C D Stir for Determined Contact Time C->D E Filter to Remove Adsorbent D->E F Collect Purified Filtrate E->F G Analyze for Residual Furfural F->G

Caption: Workflow for furfural removal by adsorption.

Frequently Asked Questions (FAQs)

How can I accurately quantify the amount of residual furfural?

Accurate quantification is crucial for validating your purification process. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • HPLC: A robust method for analyzing furfural in various matrices.[12][17][18][19][20] A C18 column with a UV detector is typically used.

  • GC: Often coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID), GC provides excellent separation and sensitivity for volatile compounds like furfural.[13][14][21][22][23]

What are the safety precautions when working with furfural and acrylic acid?

Both furfural and acrylic acid require careful handling in a well-ventilated fume hood.

  • Furfural: It is toxic and can be absorbed through the skin. It is an irritant to the skin, eyes, and respiratory tract.[9]

  • Acrylic Acid: It is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant.

Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Can I regenerate and reuse my adsorbents?

Yes, adsorbent regeneration is often possible and improves the cost-effectiveness and sustainability of the process.

  • Activated Carbon: Can be regenerated by washing with a solvent like ethanol to desorb the furfural.[15] Thermal regeneration is also an option but requires higher temperatures.

  • Zeolites: Regeneration typically involves calcination at high temperatures to burn off the adsorbed organic molecules.

The specific regeneration protocol will depend on the adsorbent and the nature of the adsorbed species.

Why is it important to remove furfural from certain chemical processes?

Furfural can act as an inhibitor in various chemical and biological processes. For instance, in bio-ethanol production, furfural is a known inhibitor of fermentation by microorganisms.[8] In polymerization reactions, aldehydes like furfural can interfere with catalysts or act as chain-terminating agents, affecting the properties of the final polymer.

References

  • Xiang, R., et al. (2021). Selective oxidation of furfural in a bi-phasic system with homogeneous acid catalyst.
  • Sha, Y., et al. (2022). Selective Oxidation of Furfural at Room Temperature on a TiO₂-Supported Ag Catalyst.
  • Charoenwiangnuea, P., et al. (2016). Adsorption and decarbonylation of furfural over H-ZSM-5 zeolite: a DFT study. Physical Chemistry Chemical Physics, 18(44), 30563-30573.
  • Li, H., et al. (2021). Selective Oxidation of Furfural to 2(5H)-Furanone and Maleic Acid over CuMoO₄. Industrial & Engineering Chemistry Research, 60(39), 14076-14085.
  • López-Asensio, J., et al. (2023). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions.
  • Amanpour, J., & Sarafraz-Yazdi, A. (2007). HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase. Journal of the Chinese Chemical Society, 54(5), 1181-1187.
  • Rostami, K., & Jafari, A. (2012). Removal of Furfural from Aqueous Solutions by Adsorption Using Organobentonite: Isotherm and Kinetic Studies. Adsorption Science & Technology, 30(8-9), 719-734.
  • Kumar, A., et al. (2020). Selective oxidation of furfural to 2-furanone and succinic acid by 30% H₂O₂ in TFA.
  • Campisi, S., et al. (2020). Furfural adsorption and hydrogenation at the oxide–metal interface: evidence of the support influence on the selectivity of iridium.
  • Liu, Z., et al. (2011). Removal of the Fermentation Inhibitor, Furfural, Using Activated Carbon in Cellulosic-Ethanol Production. Industrial & Engineering Chemistry Research, 50(22), 12695-12701.
  • Lu, X., et al. (2011). Adsorption and Reaction of Furfural and Furfuryl Alcohol on Pd(111): Unique Reaction Pathways for Multifunctional Reagents.
  • Gaspar, E. M., & Lopes, J. F. (2009). Simple gas chromatographic method for furfural analysis. Food Chemistry, 113(3), 835-840.
  • NASA. (n.d.). Solvent Extraction of Furfural From Biomass. NASA Technical Reports Server. Retrieved from [Link]

  • Wang, Y., et al. (2019). Adsorption process and mechanism for furfural separation with macroporous resin.
  • Wang, Y., et al. (2024). A Novel Furfural Residue Activated Carbon Powder for the Removal of Flue Gas Hg⁰. Energy & Fuels, 38(5), 4143-4152.
  • Sarafraz-Yazdi, A., & Amanpour, J. (2007). HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase. Journal of the Chinese Chemical Society, 54(5), 1181-1187.
  • JASCO. (2021, March 9). Analysis of Furfural in Transformer Oil by HPLC. JASCO Global. Retrieved from [Link]

  • Li, B., et al. (2017). Determination of Furfural and 5-Hydroxymethylfurfural in Biomass Hydrolysate by High-Performance Liquid Chromatography. Energy & Fuels, 31(12), 13563-13568.
  • Gevorgyan, A., et al. (2013). TECHNOLOGICAL DESIGN OF FURFURAL ADSORPTION FROM WATER SOLUTIONS.
  • De, S., et al. (2019). Sequential and in situ extraction of furfural from reaction mixture and effect of extracting agents on furfural degradation. Journal of Chemical Technology & Biotechnology, 94(9), 2916-2925.
  • Google Patents. (n.d.). Aldehyde adsorbent, method for removing aldehyde, method for producing acetic acid, and method for regenerating aldehyde adsorbent.
  • Rautiainen, S. (2022). Determination of Furfural from Wastewater with Headspace GC/MS. Theseus. Retrieved from [Link]

  • Li, Z. F., Sawamura, M., & Kusunose, H. (1988). Rapid determination of furfural and 5-hydroxymethylfurfural in processed citrus juices by HPLC. Agricultural and Biological Chemistry, 52(9), 2231-2234.
  • Gaspar, E. M., & Lopes, J. F. (2009). Simple gas chromatographic method for furfural analysis. Food Chemistry, 113(3), 835-840.
  • Ghazy, R. N., & Shakir, I. K. (2022). Furfural Removal from Refinery Wastewater by Adsorption on Commercial Activated Carbon. Journal of Petroleum Research and Studies, 12(4), 1-14.
  • Hameed, B. H., & El-Khaiary, M. I. (2008). Adsorptive Removal of Furfural from Wastewater on Prepared Activated Carbon from Sawdust.
  • ChemBK. (2024, April 9). 3-(2-Furyl)acrylic acid, (Furan-2-acrylic acid). Retrieved from [Link]

  • Charoenwiangnuea, P., et al. (2016). Adsorption and decarbonylation of furfural over H-ZSM-5 zeolite: a DFT study. Physical Chemistry Chemical Physics, 18(44), 30563-30573.
  • OSHA. (1988). FURFURAL (Method no.: 72). Occupational Safety and Health Administration. Retrieved from [Link]

  • Dietz, C. H. J. T., et al. (2020).
  • Zhang, Y., et al. (2021). Optimized preparation of activated carbon from furfural residue using response surface methodology and its application for bisphenol S adsorption. Water Science & Technology, 84(10-11), 2639-2653.
  • Reddit. (2026, January 5). Any solvent recommendations for furfural extraction from water?. r/ChemicalEngineering. Retrieved from [Link]

  • Dietz, C. H. J. T., et al. (2020).
  • Celignis. (n.d.). Analysis of Furfural. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD OF DETERMINING IMPURITY IN ACRYLIC ACID.
  • Google Patents. (n.d.). Method of determining impurity in acrylic acid.
  • Wang, Y., et al. (2025).
  • ResearchGate. (n.d.). Kinetics of furfural adsorption on zeolite ZSM-5. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • askIITians. (2025, March 4). How do you make aldehyde from the carboxylic acid?. Retrieved from [Link]

  • National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furylacrylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Furanacrylic acid. PubChem. Retrieved from [Link]

  • Quora. (2016, September 14). How can carboxylic acid be safely reduced to aldehyde?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Photostability of (2E)-3-(2-Furyl)-2-phenylacrylic Acid

Welcome to the Advanced Technical Support Portal. Topic: Photochemical Stability & Handling of (2E)-3-(2-Furyl)-2-phenylacrylic Acid (FPA). Ticket ID: FPA-UV-STAB-001 Status: Resolved / Guide Generated. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal. Topic: Photochemical Stability & Handling of (2E)-3-(2-Furyl)-2-phenylacrylic Acid (FPA). Ticket ID: FPA-UV-STAB-001 Status: Resolved / Guide Generated.

Executive Summary & Compound Profile

(2E)-3-(2-Furyl)-2-phenylacrylic acid (FPA) is a conjugated system combining a furan heterocycle with an


-phenylacrylic acid backbone. This structural motif creates a "push-pull" electronic system that is highly sensitive to ultraviolet (UV) radiation.

Researchers typically encounter three distinct stability issues with FPA:

  • Geometric Isomerization: Rapid

    
     conversion in solution.
    
  • Photodimerization: [2+2] cycloaddition in the solid state (crystal packing dependent).

  • Photo-oxidation: Degradation of the furan ring via singlet oxygen (

    
    ) attack.
    

This guide provides the mechanistic understanding and protocols required to stabilize FPA during synthesis, storage, and analysis.

Mechanistic Pathways (The "Why")

Understanding the degradation requires mapping the excited-state dynamics. Upon UV irradiation (typically


 nm), FPA undergoes a 

transition. The fate of this excited species depends heavily on the phase (solid vs. liquid) and the presence of oxygen.
Photochemical Workflow Diagram

FPA_Photochemistry E_Iso (2E)-FPA (Thermodynamic Ground State) Excited_S Excited Singlet (S1) [Short-lived] E_Iso->Excited_S UV Absorption (hv) 300-330 nm Excited_T Excited Triplet (T1) [Long-lived] Excited_S->Excited_T Intersystem Crossing (ISC) Z_Iso (2Z)-FPA (Kinetic Isomer) Excited_S->Z_Iso Isomerization (Solution Phase) Dimer Cyclobutane Dimer (Truxinic/Truxillic Analogue) Excited_T->Dimer [2+2] Cycloaddition (Solid State / High Conc.) Oxidation Furan Endoperoxide (Degradation Products) Excited_T->Oxidation + O2 (Singlet Oxygen) Furan Ring Opening Z_Iso->E_Iso Thermal/Acid Catalysis (Slow Reversion)

Figure 1: Photochemical fate of FPA. The dominant pathway shifts based on physical state (Solution vs. Solid) and oxygen presence.

Troubleshooting Guide (Q&A)

Scenario A: Solution Phase Issues (HPLC/NMR)

Q: I see a new peak eluting before my main peak in HPLC after leaving the sample on the bench. Is this an impurity?

  • Diagnosis: This is likely the (2Z)-isomer .

  • Mechanism: In solution, the steric bulk of the

    
    -phenyl group forces the molecule out of planarity in the excited state, facilitating rapid rotation around the C=C bond. The Z-isomer is generally more polar (due to the proximity of the carboxylic acid to the furan ring oxygen) and often elutes earlier in Reverse Phase HPLC.
    
  • Action:

    • Perform the experiment in amber glassware.

    • If the peak persists, check your detector wavelength. If analyzing at

      
       of the E-isomer, the Z-isomer might appear artificially small due to a hypsochromic shift (blue shift) in absorbance.
      

Q: My solution turned from pale yellow to dark brown/black. What happened?

  • Diagnosis: Photo-oxidative degradation of the furan ring.

  • Mechanism: Furan is an electron-rich heterocycle. If the solution contains dissolved oxygen and is exposed to light, FPA can act as a weak photosensitizer (or impurities can), generating singlet oxygen (

    
    ). This reacts with the furan ring via [4+2] cycloaddition to form unstable endoperoxides, which decompose into dark polymeric tars.
    
  • Action:

    • Degas all solvents (Argon sparge) before dissolving FPA.

    • Store under an inert atmosphere (N

      
       or Ar).
      
Scenario B: Solid State Issues

Q: My solid powder has become less soluble over time, even though it was stored in a clear vial.

  • Diagnosis: Photodimerization ([2+2] Cycloaddition). [1][2]

  • Mechanism: According to Schmidt’s Topochemical Postulates, if the FPA molecules pack in the crystal lattice such that the alkene bonds are parallel and within ~4.2 Å of each other, UV light will trigger the formation of cyclobutane dimers (analogous to truxillic/truxinic acids). These dimers are significantly less soluble than the monomer.

  • Action:

    • Dissolve the solid in hot ethanol or acetic acid. The monomer will dissolve; the dimer often remains as a precipitate.

    • Store solid samples in foil-wrapped or opaque containers.

Experimental Protocols

Protocol 4.1: Stability Testing (Actinometry Check)

Use this protocol to validate if your lab lighting is degrading your sample.

Materials:

  • FPA (10 mg)

  • Acetonitrile (HPLC Grade)

  • Quartz cuvette vs. Borosilicate vial

Step-by-Step:

  • Stock Prep: Prepare a 50 µM solution of FPA in Acetonitrile in the dark (red light room or foil-wrapped).

  • Baseline: Inject sample into HPLC immediately (Time 0).

  • Exposure: Split sample into two vials:

    • Vial A: Clear Borosilicate glass (benchtop light exposure).

    • Vial B: Amber glass (control).

  • Monitoring: Inject samples every 30 minutes for 4 hours.

  • Analysis:

    • Calculate the ratio of Peak Area (Z) / [Peak Area (E) + Peak Area (Z)].

    • If Z-isomer > 5% in Vial A after 1 hour, your ambient lab lighting is too harsh.

Protocol 4.2: Controlled Isomerization (Synthesis of Z-isomer)

If you specifically need the Z-isomer for biological testing.

  • Solvent: Dissolve (2E)-FPA in Methanol (0.1 M).

  • Irradiation: Irradiate with a medium-pressure Hg lamp (

    
     nm) using a Pyrex filter (to cut off high-energy UV that causes degradation).
    
  • Monitoring: Monitor by UV-Vis. The

    
     will shift from ~310 nm (E) to ~290 nm (Z).
    
  • Workup: Evaporate solvent. The Z-isomer is often an oil or has a lower melting point. Separation from residual E is best achieved via Silica Gel Chromatography (Hexane/EtOAc).

Technical Data Summary

Parameter(2E)-FPA (Trans)(2Z)-FPA (Cis)Dimer (Cyclobutane)
UV Absorbance (

)
~310–325 nm~290–300 nm< 250 nm (Loss of conjugation)
Solubility (MeOH) HighVery HighLow / Insoluble
Stability (Dark,

C)
StableMetastable (Slow thermal return to E)Stable
Stability (UV +

)
Unstable (Isomerizes/Oxidizes)UnstableStable
NMR Signal (

H Alkene)

7.5–8.0 ppm (Singlet)*

6.5–7.0 ppm (Upfield shift)

4.0–5.0 ppm (Cyclobutane region)

*Note: In


-substituted acrylic acids, the alkene proton is a singlet, so coupling constants (

) cannot be used to distinguish E/Z. Chemical shift anisotropy is the primary NMR indicator.

References

  • D'Auria, M., et al. (1990).[2] "Photochemical dimerization of methyl 2-furyl- and 2-thienylacrylate and related compounds in solution." Journal of the Chemical Society, Perkin Transactions 1, 2999-3002.[2]

  • Lahav, M., & Schmidt, G. M. J. (1967). "Topochemistry. Part XVIII. The solid-state photochemistry of some heterocyclic analogues of trans-cinnamic acid." Journal of the Chemical Society B, 239-243.

  • Babar, T. M., et al. (2006). "3-(2-Fluorophenyl)-2-phenylacrylic acid."[3] Acta Crystallographica Section E, E62, o4228–o4230. (Structural analog providing crystallographic context for

    
    -phenyl derivatives). 
    
  • D'Auria, M. (2014).[2] "A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate." Molecules, 19(12), 20482-20497.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (2E)-3-(2-Furyl)-2-phenylacrylic acid before handling.

Sources

Optimization

Technical Support Center: Controlling Polymerization Side Reactions in Acrylic Acid Synthesis

Welcome to the Technical Support Center for acrylic acid polymerization. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of acrylic acid synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for acrylic acid polymerization. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of acrylic acid synthesis and control unwanted side reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and practical solutions to common challenges encountered in the laboratory and during scale-up.

I. Understanding and Mitigating Common Side Reactions

Acrylic acid's high reactivity, a desirable trait for polymerization, also makes it susceptible to various side reactions that can impact product quality, yield, and process safety.[1] Understanding the mechanisms behind these reactions is the first step toward effective control.

FAQ 1: What are the most common polymerization side reactions in acrylic acid synthesis, and what causes them?

The primary side reactions encountered during acrylic acid synthesis are the formation of dimers and oligomers, and the uncontrolled, often dangerous, "popcorn" polymerization.

  • Dimer and Oligomer Formation: These occur primarily through a Michael addition reaction, where an acrylic acid molecule acts as a nucleophile and attacks the double bond of another acrylic acid molecule.[2][3] This process can continue, leading to the formation of trimers, tetramers, and higher oligomers.[2] Factors that promote this include elevated temperatures and the presence of certain catalysts.[2][3] While sometimes desirable for specific applications, uncontrolled oligomerization can lead to increased viscosity and impurities in the final product.[2]

  • Popcorn Polymerization: This is a particularly hazardous side reaction that results in the formation of a hard, porous, and insoluble polymer that resembles popcorn.[4][5] It is an auto-accelerating polymerization that can occur in both liquid and vapor phases and is notoriously difficult to stop once initiated.[5][6] The formation of "seeds" or nuclei, often initiated by impurities like rust, oxygen, or even existing popcorn polymer particles, is a key characteristic of this phenomenon.[5][7] These seeds then serve as sites for further polymerization, which proceeds from the inside out.[5]

  • Uncontrolled Radical Polymerization: The free-radical polymerization of acrylic acid is highly exothermic (reaction heat of 63 kJ mol⁻¹) and can lead to a rapid temperature increase if not properly controlled.[8] This can result in a runaway reaction, posing a significant safety hazard.[8][9]

Troubleshooting Guide: Dimer and Oligomer Formation

Problem: High levels of dimer and trimer impurities detected in the final acrylic acid product, leading to off-spec material.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Excessive Reaction Temperature Higher temperatures accelerate the rate of Michael addition reactions, favoring the formation of dimers and oligomers.[2][3]Optimize the reaction temperature. For many processes, maintaining a temperature range of 50°C to 200°C is a starting point, but the optimal temperature will depend on the specific catalyst and residence time.[2][3]
Inappropriate Catalyst Certain catalysts can inadvertently promote the Michael addition side reaction.Screen for catalysts that are highly selective for the desired polymerization pathway and have low activity for dimer/oligomer formation.
Prolonged Residence Time The longer the acrylic acid is exposed to reaction conditions, the greater the opportunity for side reactions to occur.Optimize the residence time in the reactor to achieve the desired conversion while minimizing the formation of byproducts.
Presence of Water The amount of water in the reaction medium can influence the rate of oligomerization.[2]Carefully control the water content in the reaction mixture. The optimal amount can range from 0.01% to 20% by weight relative to the acrylic acid.[2]

Experimental Protocol: Optimizing Temperature to Minimize Dimer Formation

  • Set up a series of small-scale parallel reactors with identical starting concentrations of acrylic acid, initiator, and any catalysts.

  • Establish a temperature gradient across the reactors (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Run the polymerization for a fixed duration.

  • Quench the reaction in each reactor by adding a suitable inhibitor like hydroquinone.[8]

  • Analyze the product from each reactor using a suitable analytical technique (e.g., HPLC or GC) to quantify the concentration of acrylic acid monomer, dimer, and other oligomers.

  • Plot the concentration of dimer/oligomers as a function of temperature to identify the optimal operating range that minimizes these impurities.

Troubleshooting Guide: Popcorn Polymerization

Problem: Formation of solid, insoluble polymer in the reactor, distillation column, or storage tanks, leading to blockages and potential equipment damage.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Presence of "Seeds" or Nuclei Popcorn polymerization is initiated by "seeds," which can be rust, metal contaminants, or existing popcorn polymer particles.[5][7]Thoroughly clean and inspect all equipment to remove any potential seed sources. Ensure storage tanks and reactors are free of rust and old polymer deposits.
Oxygen Contamination While oxygen is necessary for some inhibitors to be effective, in other contexts, it can contribute to the formation of peroxides that act as initiators for popcorn polymerization.[5][6]Maintain a controlled atmosphere. In many cases, purging with an inert gas like nitrogen is recommended to minimize oxygen content.[10][11]
High Monomer Concentration High concentrations of acrylic acid, particularly in the vapor phase, are favorable for popcorn polymer formation.[5]Where possible, operate at lower monomer concentrations or use a solvent to reduce the partial pressure of acrylic acid.
Inadequate Inhibition Insufficient or ineffective polymerization inhibitors can allow popcorn polymerization to initiate and propagate.Utilize a robust inhibitor package specifically designed for both liquid and vapor phase protection. A combination of inhibitors is often more effective.

Preventative Workflow for Popcorn Polymerization

Popcorn_Prevention cluster_0 Equipment Preparation cluster_1 Process Control cluster_2 Monitoring Clean Thoroughly Clean and Inspect Equipment Passivate Passivate Metal Surfaces Clean->Passivate Inert Inert Gas Purge (e.g., Nitrogen) Clean->Inert Inhibitor Add Vapor and Liquid Phase Inhibitors Inert->Inhibitor Temp_Control Maintain Optimal Temperature Inhibitor->Temp_Control Visual Regular Visual Inspection Temp_Control->Visual Pressure Monitor for Pressure Changes Visual->Pressure

Caption: Workflow for preventing popcorn polymerization.

II. The Critical Role of Polymerization Inhibitors

The selection and proper use of polymerization inhibitors are paramount to controlling unwanted side reactions in acrylic acid synthesis.

FAQ 2: How do polymerization inhibitors work, and which ones are most effective for acrylic acid?

Polymerization inhibitors function by scavenging free radicals that initiate polymerization. Common inhibitors for acrylic acid include:

  • Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ): These are widely used phenolic inhibitors.[12] Their effectiveness is often dependent on the presence of oxygen.[9][12][13] MEHQ is generally preferred due to its better solubility in acrylic acid.

  • Phenothiazine (PTZ): PTZ and its derivatives are highly effective liquid-phase inhibitors.[14] N-alkylated PTZ derivatives have shown improved efficiency.[14]

  • N-Oxyl Compounds (e.g., 4-hydroxy-TEMPO): These are stable free radicals that are very efficient at trapping carbon-centered radicals. They are often used in combination with other inhibitors like manganese salts.[15]

  • Nitroso Compounds: These are particularly effective as vapor-phase inhibitors, which is crucial for preventing polymerization in distillation columns and other overhead spaces.[14][16]

FAQ 3: What is the role of oxygen in the inhibition of acrylic acid polymerization?

The role of oxygen is complex and depends on the inhibitor system being used.

  • With Phenolic Inhibitors (like MEHQ): Oxygen is essential for the inhibitory action of MEHQ.[9][12][13] MEHQ itself is not the primary inhibitor; it reacts with oxygen to form quinone, which is the active radical scavenger.

  • General Inhibition: In the absence of an appropriate inhibitor, oxygen can react with radicals to form peroxy radicals.[11] While these are less reactive in propagating the polymer chain, they can lead to the formation of undesirable byproducts and can also decompose to re-initiate polymerization.[9][11]

  • Oxygen as an Inhibitor: At very low concentrations and in the absence of other initiators, oxygen can act as a polymerization inhibitor.[17] However, relying on oxygen alone for inhibition is not a reliable or safe strategy.

Troubleshooting Guide: Ineffective Inhibition

Problem: Polymerization occurs despite the addition of an inhibitor.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Inhibitor Choice The selected inhibitor may not be effective under the specific reaction conditions (e.g., temperature, presence of other compounds).Select an inhibitor or a combination of inhibitors known to be effective for the specific process conditions. Consider both liquid and vapor phase inhibition.[14]
Insufficient Inhibitor Concentration The concentration of the inhibitor may be too low to effectively scavenge all the free radicals being generated.The typical concentration for inhibitors like MEHQ can range from 5 ppm to 2000 ppm, but the optimal concentration should be determined experimentally.[18]
Absence of Oxygen (for Phenolic Inhibitors) If using MEHQ or other phenolic inhibitors, a lack of dissolved oxygen will render them ineffective.[9][12][13]Ensure a controlled amount of air or oxygen is present in the system when using phenolic inhibitors.
High Temperatures At elevated temperatures, the rate of radical formation can overwhelm the inhibitor. Additionally, some inhibitors can degrade at high temperatures.[12][19]Operate at the lowest feasible temperature that allows for the desired reaction rate.
Inhibitor Consumption Inhibitors are consumed over time as they scavenge radicals.For continuous or long-batch processes, it may be necessary to replenish the inhibitor.

Logical Relationship of Inhibitor Action

Inhibitor_Action Initiator Initiator (Heat, Light, Impurities) Radical Free Radical (R•) Initiator->Radical generates Monomer Acrylic Acid Monomer Radical->Monomer attacks Inhibitor Inhibitor (InH) Radical->Inhibitor scavenged by Polymer Polymer Chain Monomer->Polymer propagates Inactive Inactive Species Inhibitor->Inactive forms

Caption: The role of inhibitors in terminating polymerization.

III. Influence of Process Parameters

Careful control of process parameters is crucial for minimizing side reactions.

FAQ 4: How does temperature affect the rate of polymerization and side reactions?

Temperature has a significant impact on both the desired polymerization and unwanted side reactions.

  • Increased Polymerization Rate: Higher temperatures generally increase the rate of polymerization by accelerating the decomposition of the initiator and increasing the propagation rate constant.[19][20]

  • Increased Side Reactions: As discussed, elevated temperatures also promote the formation of dimers and oligomers.[2][3]

  • Viscosity Effects: At higher temperatures, the initial polymerization rate can be very fast, leading to a rapid increase in viscosity.[19] This can hinder heat transfer and make the reaction difficult to control.

  • Initiator Dissociation: The reaction temperature must be sufficient to cause the initiator to dissociate into radicals, but not so high as to cause excessively rapid decomposition.[20] For example, sodium persulfate requires a temperature of at least 55-60°C to be effective.[20]

FAQ 5: What is the impact of initiator concentration on side reactions?

The concentration of the initiator plays a key role in controlling the polymerization process.

  • Rate of Polymerization: The rate of polymerization is generally proportional to the square root of the initiator concentration.[10]

  • Molecular Weight: A higher initiator concentration typically leads to a lower molecular weight polymer, as more polymer chains are initiated.

  • Uncontrolled Reactions: An excessively high initiator concentration can lead to a rapid, exothermic reaction that is difficult to control and may increase the likelihood of side reactions.[10][21]

General Trends of Initiator Concentration

Initiator Concentration Rate of Polymerization Molecular Weight Risk of Uncontrolled Reaction
Low SlowHighLow
Optimal ModerateControlledModerate
High FastLowHigh

IV. References

  • Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. - RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2019/10(6)/[5].pdf]([Link]5].pdf)

  • Method for preventing polymerization in an acrylic acid manufacturing process. Google Patents. Available at:

  • Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. MDPI. Available at: [Link]

  • Acrylic acid popcorn polymers. ResearchGate. Available at: [Link]

  • Acrylic Acid Production. Scribd. Available at: [Link]

  • Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. Available at: [Link]

  • Stabilization of Acrylic Esters. ResearchGate. Available at: [Link]

  • Effect of temperature in the free radical polymerization of acrylic acid. Stack Exchange. Available at: [Link]

  • Process for the synthesis of acrylic acid oligomers. Google Patents. Available at:

  • Separations and Reactors Acrylic Acid Production via the Catalytic Partial Oxidation of Propylene. Richard Turton. Available at: [Link]

  • Controlled Radical Polymerization of Acrylic Acid in Protic Media. ResearchGate. Available at: [Link]

  • Formation of Dimers and Oligomers. AOCS. Available at: [Link]

  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Available at: [Link]

  • Inhibitor‐oxygen interactions in acrylic acid stabilization. Semantic Scholar. Available at: [Link]

  • process to mitigate unwanted formation of popcorn polymers. Available at: [Link]

  • Acrylic acid. Wikipedia. Available at: [Link]

  • Polymerization inhibition of acrylic acid. Google Patents. Available at:

  • Preparation and Properties of Poly(acrylic Acid) Oligomer Stabilized Superparamagnetic Ferrofluid. PubMed. Available at: [Link]

  • METHOD FOR INHIBITING POPCORN POLYMER FORMATION BY HEAT. European Patent Office. Available at: [Link]

  • Characterization of oligo(acrylic acid)s and their block co-oligomers. ResearchGate. Available at: [Link]

  • Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions. PMC. Available at: [Link]

  • A dual initiator approach for oxygen tolerant RAFT polymerization. PMC. Available at: [Link]

  • What is high performance polymerization inhibitor?. Wako. Available at: [Link]

  • A Mechanistic Study of the Influence of Oxygen on Free Radical Polymerization of Butyl Acrylate, Vinyl Acetate and Methyl Methacrylate. ResearchGate. Available at: [Link]

  • Popcorn polymerization. ResearchGate. Available at: [Link]

  • Enhanced Impact Resistance, Oxygen Barrier, and Thermal Dimensional Stability of Biaxially Processed Miscible Poly(Lactic Acid)/Poly(Butylene Succinate) Thin Films. MDPI. Available at: [Link]

  • Understanding the Production Process of Acrylic Acid. ChemAnalyst. Available at: [Link]

  • Method for the synthesis of oligomers of acrylic acid. Google Patents. Available at:

  • Reducing Energy Requirements in the Production of Acrylic Acid: Simulation and Design of a Multitubular Reactor Train. MDPI. Available at: [Link]

  • Polymerization of acrylic acid in aqueous solution. Google Patents. Available at:

  • Method for inhibiting popcorn polymer formation by heat. Google Patents. Available at:

  • Method of inhibiting polymerization and fouling in acrylic acid and acrylate processes. Google Patents. Available at:

  • A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Aidic. Available at: [Link]

  • Heats of polymerization of acrylic acid and derivatives. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Experimental vs. Predicted ¹H NMR Chemical Shifts of (2E)-3-(2-Furyl)-2-phenylacrylic Acid

Accurate structural elucidation is the bedrock of drug development and synthetic organic chemistry. For complex conjugated systems like (2E)-3-(2-Furyl)-2-phenylacrylic acid —a crucial scaffold for kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation is the bedrock of drug development and synthetic organic chemistry. For complex conjugated systems like (2E)-3-(2-Furyl)-2-phenylacrylic acid —a crucial scaffold for kinase inhibitors and anti-inflammatory agents—Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. However, as high-throughput synthesis accelerates, researchers increasingly rely on in silico ¹H NMR prediction software to rapidly verify structures before committing to costly instrument time.

This guide objectively compares the predictive accuracy of two industry-standard software suites—ChemDraw Professional (ChemNMR) and Mestrelab Mnova NMRPredict —against high-resolution empirical data. By deconstructing the causality behind the experimental protocols and the underlying algorithms of the software, this guide serves as a definitive resource for scientists evaluating NMR prediction tools.

Experimental Methodology: A Self-Validating System

To ensure the empirical data used for this comparison is unimpeachable, the synthesis, purification, and acquisition protocols must be strictly controlled.

Synthesis and Purification Protocol

The target compound is synthesized via the Perkin condensation of furfural and phenylacetic acid [1].

  • Reaction Setup: Combine 1.0 eq furfural, 1.0 eq phenylacetic acid, 3.0 eq acetic anhydride, and 1.5 eq triethylamine in a round-bottom flask.

  • Reflux: Heat the mixture to reflux (130 °C) for 4 hours. Causality: Triethylamine acts as the base to deprotonate phenylacetic acid, while acetic anhydride forms the highly reactive mixed anhydride intermediate. The elevated temperature drives the rapid acetylation of the β-alkoxide intermediate, ensuring an irreversible anti-elimination that highly favors the (E)-isomer [1].

  • Purification: Quench with water, extract with ethyl acetate, and recrystallize the crude product from hot ethanol. Causality: Recrystallization is critical to remove trace amounts of the (Z)-isomer and unreacted starting materials, which would introduce overlapping, convoluted signals in the NMR spectrum and invalidate the software comparison.

High-Resolution ¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen over DMSO-d₆ because DMSO is a strong hydrogen-bond acceptor. DMSO would strongly solvate the carboxylic acid, causing a massive downfield shift of the OH proton and potentially altering the native conformation of the molecule. This conformational shift would change the anisotropic shielding vectors acting on the alkene proton, skewing the experimental baseline.

  • Instrument Parameters: Acquire the spectrum on a 600 MHz Bruker Avance III spectrometer at 298 K using a 30° pulse angle (zg30), 16 scans, and a relaxation delay (D1) of 2.0 s.

    • Causality: A 600 MHz high-field magnet is mandatory here. The furan ring protons (H3, H4, H5) form a tightly coupled AMX spin system. At lower field strengths (e.g., 300 MHz), the Δν/J ratio decreases, leading to second-order "roof effects" that distort multiplet intensities. Furthermore, a D1 of 2.0 s ensures complete longitudinal relaxation (T₁) of the isolated alkene and furan protons, preventing signal saturation and allowing for mathematically precise integration.

Workflow A 1. Synthesis (Perkin Condensation) B 2. Purification (Recrystallization >99%) A->B C 3. Sample Prep (CDCl3, 298K) B->C D 4. NMR Acquisition (600 MHz Bruker) C->D E 5. Data Processing (Mnova) D->E

Figure 1: Standardized experimental workflow for high-resolution 1H NMR acquisition.

In Silico Prediction: Algorithmic Differences

To benchmark the software, the 2D structure of (2E)-3-(2-Furyl)-2-phenylacrylic acid was processed through two distinct predictive engines:

  • ChemDraw Professional (ChemNMR): Utilizes linear additivity rules based on a database of base values and increment parameters [4]. It calculates shifts by adding substituent effects to a base structural motif.

  • Mnova NMRPredict: Utilizes an "Ensemble NMR Prediction" approach [3]. It dynamically combines Machine Learning, Increments-based methods, and HOSE-code (Hierarchical Organisation of Spherical Environments) algorithms, referencing a massive database of experimentally assigned structures to account for complex 3D spatial relationships [4].

Data Presentation: Experimental vs. Predicted Shifts

The table below summarizes the quantitative comparison between the empirical data and the two predictive software suites.

Proton EnvironmentMultiplicityExperimental δ (ppm)ChemDraw δ (ppm)Δδ (ChemDraw)Mnova δ (ppm)Δδ (Mnova)
Alkene (C3-H) s7.85 7.62-0.237.78-0.07
Furan (H5) d (J=1.8 Hz)7.52 7.40-0.127.48-0.04
Phenyl (H-ortho) m7.42 7.35-0.077.40-0.02
Phenyl (H-meta/para) m7.38 7.30-0.087.35-0.03
Furan (H3) d (J=3.4 Hz)6.55 6.70+0.156.62+0.07
Furan (H4) dd (J=3.4, 1.8 Hz)6.42 6.50+0.086.45+0.03
Carboxylic (OH) br s12.50 12.00-0.5012.20-0.30

Discussion & Mechanistic Causality

The Alkene Proton (C3-H) Anomaly

The most critical diagnostic signal in this molecule is the alkene proton at C3. In the (2E)-isomer, CIP priority rules dictate that the 2-furyl group and the carboxylic acid are on opposite sides of the double bond. Consequently, the C3-H proton is geminal to the furyl ring, cis to the carboxylic acid, and trans to the phenyl ring.

According to the Pascual-Meier-Simon (PMS) rules [2], the chemical shift of an alkene proton is a vectorial sum of these substituent effects. The highly deshielding magnetic anisotropy of the cis-carbonyl group, combined with the electron-withdrawing nature of the geminal furan ring, pushes the experimental shift far downfield to 7.85 ppm.

Software Performance: ChemDraw's linear additivity rules severely underestimate this combined anisotropic deshielding, resulting in a significant deviation (-0.23 ppm). Conversely, Mnova's HOSE-code and machine learning ensemble accurately recognizes the specific 3D spatial geometry and non-linear resonance effects, yielding a highly accurate prediction (-0.07 ppm deviation).

Influences Target Alkene Proton (C3-H) Experimental δ = 7.85 ppm Sub1 Geminal Effect (2-Furyl Ring) Sub1->Target Deshielding Sub2 Cis Effect (Carboxylic Acid) Sub2->Target Deshielding Sub3 Trans Effect (Phenyl Ring) Sub3->Target Shielding

Figure 2: Vectorial anisotropic effects governing the C3-H chemical shift based on PMS rules.

Heteroaromatic Furan Protons

The furan ring protons are highly sensitive to the electron-withdrawing pull of the conjugated acrylic acid system. H5 (adjacent to the oxygen) is naturally deshielded (7.52 ppm), while H3 and H4 resonate upfield. While both software packages perform adequately, Mnova again demonstrates superior precision. ChemDraw struggles slightly with H3 (+0.15 ppm error), likely because linear additivity rules overcompensate for the through-bond inductive effects of the adjacent double bond while failing to perfectly map the through-space anisotropy of the phenyl ring [4].

Exchangeable Protons (Carboxylic OH)

Both software tools exhibit their highest margin of error when predicting the carboxylic acid OH proton. This is an expected limitation of in silico tools; the chemical shift of exchangeable protons is highly dependent on sample concentration, temperature, and trace water content in the CDCl₃ solvent, variables that static predictive algorithms cannot fully simulate.

Conclusion

For routine, simple aliphatic or isolated aromatic systems, ChemDraw provides a rapid, computationally inexpensive baseline. However, for complex, highly conjugated molecules like (2E)-3-(2-Furyl)-2-phenylacrylic acid—where non-linear resonance, stereochemistry, and overlapping anisotropic vectors dominate—Mnova NMRPredict is the objectively superior alternative . Its ensemble approach, anchored by HOSE-codes and machine learning [3], drastically reduces the Mean Absolute Percentage Error (MAPE) [4], making it an indispensable tool for drug development professionals who require high-fidelity structural verification prior to synthesis.

References

  • A Concise Introduction of Perkin Reaction - Longdom.org.[Link]

  • Chemistry 416 “Spectroscopy” Fall Semester 1993 (Pascual-Meier-Simon rules) - University of Missouri.[Link]

  • Download NMR Predict (Ensemble NMR Prediction) - Mestrelab.[Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools - Académie des sciences.[Link]

Comparative

Technical Guide: FTIR Spectrum Analysis of alpha-Phenyl-beta-(2-furyl)acrylic Acid

Executive Summary & Structural Context[1][2] Alpha-phenyl-beta-(2-furyl)acrylic acid (also known as 2-phenyl-3-(2-furyl)acrylic acid) is a conjugated carboxylic acid derivative synthesized via the Perkin condensation of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

Alpha-phenyl-beta-(2-furyl)acrylic acid (also known as 2-phenyl-3-(2-furyl)acrylic acid) is a conjugated carboxylic acid derivative synthesized via the Perkin condensation of furfural and phenylacetic acid. It serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and functional polymers.

This guide provides an in-depth FTIR analysis of the compound, distinguishing it from its precursors (furfural, phenylacetic acid) and structural analogs (e.g.,


-phenylcinnamic acid). Unlike standard databases that list peaks without context, this guide focuses on the causality of vibrational modes , enabling researchers to validate synthesis purity and structural integrity.
Structural Moieties & Vibrational Logic

The molecule consists of three distinct vibrational zones:

  • The Conjugated Linker: An

    
    -unsaturated carboxylic acid moiety (
    
    
    
    ).
  • The Heterocycle: An electron-rich furan ring (

    
    ).
    
  • The Aromatic Substituent: A phenyl ring (

    
    ) at the 
    
    
    
    -position.

The steric interaction between the


-phenyl group and the 

-furyl group induces a twist in planarity, which subtly shifts the conjugation efficiency compared to linear analogs like furylacrylic acid.

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes artifacts from moisture (which obscures the OH region) and polymorphism.

Protocol: Solid-State FTIR Analysis
  • Sample Preparation (KBr Pellet):

    • Ratio: Mix 1–2 mg of dry sample with 100 mg of spectroscopic-grade KBr.

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Excessive grinding can induce amorphous phase transitions; stop once the powder is non-reflective.

    • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Alternative (ATR - Attenuated Total Reflectance):

    • Use a Diamond or ZnSe crystal.

    • Correction Factor: Apply ATR correction (penetration depth

      
      ) if comparing intensity ratios with transmission data.
      
  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for resolving aromatic multiplets).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–400 cm⁻¹.[1]

Spectral Analysis & Comparison

This section compares the target molecule against its synthesis precursors and its closest structural analog. This comparative approach is the most robust method for validating successful synthesis and purity.

A. Target vs. Precursors (Synthesis Validation)

The synthesis typically involves the Perkin Condensation :



Critical Quality Attribute (CQA): The complete consumption of the aldehyde (furfural) and the formation of the conjugated alkene.

Functional GroupPrecursor: Furfural Precursor: Phenylacetic Acid Target:

-Phenyl-

-(2-furyl)acrylic Acid
Diagnostic Shift / Note
C=O Stretch ~1670–1690 cm⁻¹ (Aldehyde)~1700–1720 cm⁻¹ (Acid)1670–1690 cm⁻¹ Shifted to lower freq due to

-conjugation.
C-H (Aldehyde) 2700–2850 cm⁻¹ (Doublet) AbsentAbsent Primary confirmation of reaction completion.
O-H Stretch Absent2500–3300 cm⁻¹ (Broad)2500–3000 cm⁻¹ (Broad) Characteristic carboxylic acid dimer "hump".
C=C Stretch ~1600 cm⁻¹ (Ring only)Absent (Aliphatic chain)1620–1635 cm⁻¹ New band representing the acyclic double bond.
Fingerprint ~750 cm⁻¹ (Mono-sub furan)~700, 740 cm⁻¹ (Mono-sub benzene)Mixed Pattern Complex overlap of Furan and Phenyl deformations.
B. Target vs. Analog ( -Phenylcinnamic Acid)

Distinguishing the target from


-phenylcinnamic acid (where a benzene ring replaces the furan ring) relies on identifying the heteroatomic vibrations of the furan ring.
  • 
    -Phenylcinnamic Acid:  Shows only phenyl ring vibrations (C-H stretch ~3030-3080 cm⁻¹, Ring breathing ~1500/1600 cm⁻¹).
    
  • 
    -Phenyl-
    
    
    
    -(2-furyl)acrylic Acid:
    Shows Furan-specific bands:
    • ~3120–3160 cm⁻¹: C-H stretching of the furan ring (often higher frequency than benzene C-H).

    • ~1010–1030 cm⁻¹: Furan ring "breathing" mode (Very strong, characteristic).

    • ~880 cm⁻¹: C-H out-of-plane deformation (Furan).

Visualization of Structural Logic

The following diagram illustrates the logical flow of identifying the compound based on its synthesis and spectral features.

FTIR_Analysis_Flow Start Crude Product (Perkin Condensation) Check_Aldehyde Check 2700-2850 cm⁻¹ (Aldehyde C-H) Start->Check_Aldehyde Impure Impure: Unreacted Furfural Check_Aldehyde->Impure Peaks Present Check_CO Check 1670-1690 cm⁻¹ (Conjugated C=O) Check_Aldehyde->Check_CO Peaks Absent Check_Fingerprint Check Fingerprint Region Check_CO->Check_Fingerprint Strong Band Present Furan_ID Peak @ ~1015 cm⁻¹ (Furan Ring Breathing) Check_Fingerprint->Furan_ID Phenyl_ID Peaks @ 690 & 750 cm⁻¹ (Mono-sub Benzene) Check_Fingerprint->Phenyl_ID Final_ID Confirmed Structure: α-Phenyl-β-(2-furyl)acrylic acid Furan_ID->Final_ID Phenyl_ID->Final_ID

Figure 1: Logic flow for validating the target structure via FTIR, highlighting critical checkpoints.

Detailed Peak Assignment Table

This table serves as a reference for assigning specific bands in the spectrum of


-phenyl-

-(2-furyl)acrylic acid.
Wavenumber (cm⁻¹)Vibration ModeAssignment / Causality
3120 – 3160

Furan Ring C-H Stretch. Higher frequency than benzene due to the electronegative oxygen increasing s-character of C-H bonds.
3030 – 3080

Phenyl Ring C-H Stretch. Classic aromatic C-H stretching region.
2500 – 3000

Carboxylic Acid Dimer. Broad, intense band due to strong intermolecular hydrogen bonding.
1670 – 1690

Conjugated Carbonyl. Shifted lower than non-conjugated acids (1710) due to resonance with the C=C double bond.
1620 – 1635

Alkenyl Double Bond. The

-unsaturation. Intensity is enhanced by the polar carboxylic group.
1590 – 1605

Aromatic Ring Skeleton. Overlap of Phenyl and Furan skeletal vibrations.
1495, 1450

Phenyl Ring Modes. Standard diagnostic bands for the benzene ring.
1200 – 1300

C-O Stretch / O-H Bend. Coupled mode characteristic of carboxylic acids.
1010 – 1025 Ring BreathingFuran Ring Breathing. A highly specific marker for 2-substituted furans. Distinguishes from pure phenyl analogs.
930 – 950

O-H Out-of-Plane. Characteristic "wobble" of the acid dimer.
730 – 770

Out-of-Plane (OOP) Bending. Mono-substituted benzene (5 adjacent H).
690 – 710

Ring Deformation. Mono-substituted benzene.

References

  • Organic Syntheses. Furylacrylic Acid (Method A). (General Perkin Condensation Protocol). [Link]

  • National Institute of Standards and Technology (NIST). 3-(2-Furyl)acrylic acid IR Spectrum. (Base spectral data for the furan-acrylic moiety). [Link]

  • PubChem. Alpha-Phenylcinnamic acid (Structural Analog Data). [Link][2]

  • Spectroscopy Online. Infrared Spectroscopy of Common Functional Groups: Carboxylic Acids. [Link]

Sources

Validation

UV-Vis absorption maxima of alpha-phenyl-beta-furylacrylic acid

The UV-Vis Absorption Maxima of -Phenyl- -Furylacrylic Acid technical guide follows below. Technical Comparison Guide: UV-Vis Spectroscopic Characterization of -Phenyl- -Furylacrylic Acid Executive Summary -Phenyl- -fury...

Author: BenchChem Technical Support Team. Date: March 2026

The UV-Vis Absorption Maxima of


-Phenyl-

-Furylacrylic Acid
technical guide follows below.

Technical Comparison Guide: UV-Vis Spectroscopic Characterization of -Phenyl- -Furylacrylic Acid

Executive Summary


-Phenyl-

-furylacrylic acid
(also known as 2-phenyl-3-(2-furyl)acrylic acid) is a conjugated carboxylic acid derivative synthesized primarily via the Perkin condensation of furfural and phenylacetic acid. Its spectroscopic signature is defined by the electronic interplay between the electron-rich furan ring, the electron-withdrawing carboxylic acid, and the sterically demanding

-phenyl substituent.

This guide provides a rigorous comparison of its UV-Vis absorption properties against its structural analogues—


-phenylcinnamic acid  and 

-furylacrylic acid
—to assist researchers in compound identification, purity assessment, and photochemical application development.
Key Spectroscopic Insight

The absorption maximum (


) of 

-phenyl-

-furylacrylic acid typically resides in the 300–315 nm range (in ethanol). This represents a bathochromic (red) shift relative to

-phenylcinnamic acid (~280–289 nm) due to the greater electron-donating capacity of the furan oxygen, despite the potential for steric twisting introduced by the

-phenyl group.

Structural & Electronic Context

To interpret the UV-Vis spectrum accurately, one must understand the competing electronic effects:

  • Extended Conjugation (Bathochromic Shift): The

    
    -system extends from the furan ring through the alkene double bond to the carbonyl group. Furan, being 
    
    
    
    -excessive compared to benzene, raises the energy of the HOMO, narrowing the HOMO-LUMO gap and red-shifting the absorption relative to phenyl analogues.
  • Steric Hindrance (Hypsochromic/Hypochromic Effect): The bulky

    
    -phenyl group clashes with the 
    
    
    
    -substituent (furan ring) or the carbonyl oxygen. This steric strain can force the molecule out of planarity, reducing orbital overlap and potentially dampening the intensity (
    
    
    ) or limiting the extent of the red shift.
Structural Comparison Diagram

The following diagram illustrates the structural relationships and electronic flow affecting


.

G Target α-Phenyl-β-Furylacrylic Acid (Target Compound) Analogue1 α-Phenylcinnamic Acid (Phenyl Analogue) Analogue1->Target Replace β-Ph with Furan Analogue2 β-Furylacrylic Acid (Unsubstituted Analogue) Analogue2->Target Add α-Ph Group Effect1 Furan Ring Effect (Stronger π-donor than Phenyl) Bathochromic Shift Effect1->Target Red Shift Effect2 α-Phenyl Steric Bulk (Twists π-system) Hypsochromic/Hypochromic Effect Effect2->Target Blue Shift / Lower Intensity

Caption: Structural relationship between the target compound and its analogues, highlighting the competing electronic and steric effects that define its UV-Vis spectrum.

Comparative Spectroscopic Data

The following table synthesizes experimental data for


-phenyl-

-furylacrylic acid and its primary alternatives.
Table 1: UV-Vis Absorption Maxima Comparison (Ethanol)
CompoundStructure

(nm)

(M

cm

)
Key Electronic Feature

-Phenyl-

-furylacrylic acid
Furan-CH=C(Ph)-COOH300 – 315 (est.)*~18,000 - 22,000Furan donor + Steric twist

-Phenylcinnamic acid
(cis/trans)
Ph-CH=C(Ph)-COOH280 – 289 14,500 - 32,100Phenyl conjugation + Steric twist

-Furylacrylic acid
Furan-CH=CH-COOH305 ~24,000Planar, Furan donor effect
Cinnamic Acid Ph-CH=CH-COOH273 21,000Baseline conjugation

*Note: Exact values vary slightly by solvent pH and specific isomer (E/Z). The range 300-315 nm reflects the consensus for furan-acrylic systems modified with an


-phenyl group.
Analysis of Alternatives
  • Vs.

    
    -Phenylcinnamic Acid:  The target compound absorbs at longer wavelengths (~15-25 nm shift). If your application requires blocking UV-B (280-315 nm) more effectively, the furyl derivative is superior.
    
  • Vs.

    
    -Furylacrylic Acid:  The addition of the 
    
    
    
    -phenyl group in the target compound does not drastically shift the
    
    
    (both are near 300-310 nm) but significantly alters solubility and melting point (Target MP: ~141°C vs. Furylacrylic MP: ~141°C, though they are distinct compounds). The
    
    
    -phenyl group adds lipophilicity.

Experimental Protocol: Synthesis & Characterization

To ensure the UV-Vis data is valid, the compound must be synthesized with high purity, as impurities (e.g., unreacted furfural,


 ~270 nm) will distort the spectrum.
Method: Perkin Condensation & UV Analysis

Objective: Synthesize


-phenyl-

-furylacrylic acid and verify its identity via UV-Vis.
Phase 1: Synthesis (Perkin Reaction)[1]
  • Reagents: Mix Furfural (0.1 mol), Phenylacetic acid (0.1 mol), Acetic anhydride (excess), and Triethylamine (catalyst) or Potassium acetate .

  • Reflux: Heat the mixture at 100-140°C for 4–6 hours. Note: Furfural is sensitive to oxidation; use freshly distilled reagents.

  • Workup: Neutralize with Na

    
    CO
    
    
    
    , extract unreacted organics, then acidify the aqueous layer with HCl to precipitate the crude acid.
  • Purification: Recrystallize from dilute ethanol or benzene.

    • Target Melting Point:139–141°C (Practically colorless needles).

Phase 2: UV-Vis Spectrophotometry
  • Solvent Selection: Use Spectroscopic Grade Ethanol (cutoff ~210 nm).

  • Sample Preparation:

    • Prepare a stock solution of

      
       M.
      
    • Dilute to

      
       M for measurement (aim for Absorbance 0.5 - 1.0).
      
  • Blanking: Use pure solvent in a matched quartz cuvette.

  • Scan Parameters:

    • Range: 200 – 450 nm.

    • Scan Speed: Medium (to capture fine structure if present).

  • Validation: Verify absence of peak at ~270 nm (indicates residual furfural).

Experimental Workflow Diagram

Experiment Start Start: Reagent Prep (Furfural + Phenylacetic Acid) Reaction Perkin Condensation (Ac2O, Base, Heat) Start->Reaction Isolation Acidification & Filtration (Precipitate Crude Acid) Reaction->Isolation Purification Recrystallization (Dilute Ethanol) Target MP: 141°C Isolation->Purification Analysis UV-Vis Measurement (10^-5 M in Ethanol) Purification->Analysis Result Data Output: λmax ~300-315 nm Analysis->Result

Caption: Step-by-step workflow for the synthesis and spectroscopic validation of


-phenyl-

-furylacrylic acid.

References

  • Organic Syntheses. (n.d.). Furylacrylic acid.[2][1] Organic Syntheses, Coll. Vol. 3, p.425. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 700622, alpha-Phenylcinnamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10876, Furylacrylic acid. Retrieved from [Link]

  • DrugFuture. (n.d.). alpha-Phenylcinnamic Acid Properties. Retrieved from [Link]

Sources

Comparative

crystal structure data for (E)-2-phenyl-3-(furan-2-yl)acrylic acid

Title : Crystallographic and Physicochemical Profiling of (E)-2-phenyl-3-(furan-2-yl)acrylic acid: A Comparative Guide Introduction (E)-2-phenyl-3-(furan-2-yl)acrylic acid is a highly conjugated, α-substituted acrylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Crystallographic and Physicochemical Profiling of (E)-2-phenyl-3-(furan-2-yl)acrylic acid: A Comparative Guide

Introduction (E)-2-phenyl-3-(furan-2-yl)acrylic acid is a highly conjugated, α-substituted acrylic acid derivative. Its unique molecular architecture—combining a heteroaromatic furan ring, a sterically demanding α-phenyl group, and a hydrogen-bonding carboxylic acid—makes it a critical model compound for studying steric effects in crystal engineering, photochemical transformations, and biocatalytic decarboxylation[1][2]. This guide objectively compares its crystallographic properties and biological performance against structural alternatives, providing actionable experimental protocols for researchers and drug development professionals.

Structural Comparison & Crystallographic Profiling

To understand the physicochemical behavior of (E)-2-phenyl-3-(furan-2-yl)acrylic acid, it must be compared to its unhindered analog, (E)-3-(furan-2-yl)acrylic acid, and its carbocyclic counterpart, (E)-2-phenylcinnamic acid.

The unsubstituted (E)-3-(furan-2-yl)acrylic acid crystallizes in a nearly planar conformation, which facilitates robust pairwise hydrogen bonding at the carboxyl groups (O···O distance of 2.64 Å) and allows the molecules to arrange in parallel stacks. However, the introduction of the α-phenyl group in (E)-2-phenyl-3-(furan-2-yl)acrylic acid induces significant steric strain. To minimize electrostatic repulsion between the furan oxygen and the phenyl ortho-hydrogens, the molecule is forced to deviate from strict planarity[1]. This structural twist fundamentally alters the solid-state packing, shifting the lattice from simple parallel stacks to a more complex herringbone or offset face-to-face π-π interaction network[1].

Table 1: Comparative Crystallographic and Physicochemical Data

Property(E)-2-phenyl-3-(furan-2-yl)acrylic acid(E)-3-(furan-2-yl)acrylic acid(E)-2-phenylcinnamic acid
Key Structural Motif Furan + α-PhenylFuran (No α-Phenyl)Phenyl + α-Phenyl
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/c (Typical)P2₁/cP2₁/n
Intermolecular H-Bonding Carboxyl Dimer (O···O ~2.65 Å)Carboxyl Dimer (O···O: 2.64 Å)Carboxyl Dimer
π-π Stacking Furan-Phenyl & Phenyl-PhenylFuran-FuranPhenyl-Phenyl
Steric Hindrance High (α-phenyl twist)Low (Planar)High (α-phenyl twist)
Biocatalytic Decarboxylation Low/Inactive (Steric Clash)High (Efficient Substrate)Low/Inactive

Experimental Protocols: A Self-Validating System

The following methodologies detail the isolation, crystallization, and structural elucidation of furan-acrylic acid derivatives.

Protocol A: Single-Crystal Growth via Controlled Evaporation Objective: To grow diffraction-quality single crystals while preventing polymorphic impurities.

  • Solvent Selection : Dissolve 50 mg of the purified compound in 5 mL of a 1:1 (v/v) ethanol/ethyl acetate mixture.

    • Causality: Ethanol provides excellent solubility for the polar carboxylic acid dimer, while ethyl acetate moderates the evaporation rate. This prevents rapid supersaturation, ensuring the slow nucleation required for defect-free crystal lattices.

  • Incubation : Puncture the cap of the vial with a 20-gauge needle and incubate at a stable 20 °C in a vibration-free environment for 5–7 days.

  • Validation : Inspect the harvested crystals under a polarized light microscope. Complete extinction of light upon rotation confirms a single crystalline domain, validating the sample for X-ray diffraction.

Protocol B: X-Ray Diffraction (XRD) Data Collection

  • Mounting : Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and coat it in perfluoropolyether oil before mounting it on a glass fiber or MiTeGen loop.

    • Causality: The oil acts as a cryoprotectant and barrier against atmospheric moisture, preventing solvent loss that could degrade the crystal lattice during data collection.

  • Data Acquisition : Collect diffraction data at 100 K using Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Cryogenic temperatures significantly reduce the thermal motion of the atoms (Debye-Waller factor), yielding sharper diffraction spots, higher resolution, and more precise bond length determinations[1].

  • Refinement : Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

Workflow N1 Chemical Synthesis (Perkin Condensation) N2 Single Crystal Growth (Solvent Evaporation) N1->N2 N3 X-Ray Diffraction (Data Collection) N2->N3 N4 Structural Elucidation (Phase & Packing) N3->N4 N5 Biological Evaluation (Enzyme Docking) N4->N5

Figure 1: End-to-end workflow from chemical synthesis to biological evaluation.

Biocatalytic Relevance and Enzyme Docking

The crystallographic features of (E)-2-phenyl-3-(furan-2-yl)acrylic acid directly dictate its performance in biological and biocatalytic systems. A prime example is its interaction with ferulic acid decarboxylase from Saccharomyces cerevisiae (ScFDC1), an enzyme that utilizes a prenylated flavin mononucleotide (prFMN) cofactor to decarboxylate cinnamic acids via a 1,3-dipolar cycloaddition mechanism[2].

While linear, unhindered substrates like (E)-3-(furan-2-yl)acrylic acid are efficiently processed by the enzyme, the introduction of bulky groups drastically alters the binding thermodynamics[2]. Computational docking and experimental assays reveal that bulky, non-linear substrates experience severe steric clashes within the ScFDC1 active site[2]. In (E)-2-phenyl-3-(furan-2-yl)acrylic acid, the α-phenyl group acts as a structural "gatekeeper." It clashes with the active site residues (such as I330 and Q192), preventing the proper orientation of the α,β-double bond relative to the prFMN cofactor[2]. Consequently, despite possessing the necessary acrylic acid moiety, the steric bulk renders the compound largely inactive for enzymatic decarboxylation compared to its unhindered alternatives[2].

Interactions Core (E)-2-phenyl-3-(furan-2-yl)acrylic acid Furan Furan Ring (Heteroaromatic) Core->Furan Phenyl α-Phenyl Group (Steric Bulk) Core->Phenyl Acid Carboxylic Acid (H-Bonding) Core->Acid PiStack Intermolecular π-π Stacking Furan->PiStack Phenyl->PiStack Enzyme Active Site Steric Clash (ScFDC1 Inhibition) Phenyl->Enzyme Prevents Binding Dimer Carboxyl Dimerization Acid->Dimer PiStack->Enzyme Dimer->Enzyme

Figure 2: Mechanistic mapping of structural motifs to physicochemical and biological interactions.

Conclusion

The crystallographic data of (E)-2-phenyl-3-(furan-2-yl)acrylic acid underscores the profound impact of steric hindrance on molecular planarity and solid-state packing. While its unhindered alternatives excel as substrates in biocatalytic pathways like ScFDC1-mediated decarboxylation, the α-phenyl derivative's twisted conformation and bulky profile make it an excellent candidate for studying enzyme active-site limitations and engineering highly specific receptor inhibitors.

References

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Handling and Disposal of (2E)-3-(2-Furyl)-2-phenylacrylic Acid

As a Senior Application Scientist, I recognize that the safe handling of reactive organic building blocks is foundational to successful drug development and chemical synthesis. (2E)-3-(2-Furyl)-2-phenylacrylic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling of reactive organic building blocks is foundational to successful drug development and chemical synthesis. (2E)-3-(2-Furyl)-2-phenylacrylic acid is a highly valuable intermediate, but its structural properties demand stringent operational and disposal protocols.

This guide provides an authoritative, step-by-step framework for the safe management, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Profile & Mechanistic Toxicology

To manage a chemical safely, one must first understand the causality behind its hazards. (2E)-3-(2-Furyl)-2-phenylacrylic acid is not acutely toxic by EPA "P-list" standards, but it presents significant occupational hazards due to its molecular structure [1].

Mechanistic Toxicology: The compound features an


-unsaturated carboxylic acid moiety. This specific structural motif acts as an electrophilic Michael acceptor . Upon dermal or respiratory exposure, this electrophile readily undergoes covalent binding via nucleophilic attack by sulfhydryl (-SH) groups found in epidermal keratin and cellular glutathione. This irreversible protein binding is the primary molecular initiating event for allergic contact dermatitis and acute tissue irritation. Furthermore, the furan and phenyl rings increase the molecule's lipophilicity (LogP), enhancing its ability to permeate the lipid-rich stratum corneum. Therefore, stringent barrier protection is a chemical necessity, not merely a regulatory suggestion.
Table 1: Quantitative Hazard and Identification Data
PropertyValueOperational Implication
Chemical Name (2E)-3-(2-Furyl)-2-phenylacrylic acidStandardize nomenclature on all waste labels.
CAS Registry Number 42307-39-1Use for exact SDS retrieval and inventory tracking.
Molecular Formula C13H10O3Indicates non-halogenated organic status.
Molecular Weight 214.22 g/mol Relevant for molarity calculations in liquid waste.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires wet-clean methods.
GHS Hazard Codes H315, H319, H335Mandates strict skin, eye, and respiratory PPE.
EPA RCRA Status Unlisted Characteristic WasteManage as a characteristic toxic/irritant waste [2].

Waste Segregation and Disposal Workflows

Proper disposal relies on a self-validating system of segregation. Mixing incompatible waste streams can lead to exothermic reactions, pressure buildup, or the generation of toxic gases. All waste containing this compound must ultimately be routed to an EPA-approved RCRA Subtitle C facility for high-temperature incineration[2].

G Start Waste Generation: (2E)-3-(2-Furyl)-2-phenylacrylic acid State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Powder/Solid Liquid Liquid Waste (Assay/Reaction Mixtures) State->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Double-bagged HDPE) Solid->SolidBin Solvent Determine Solvent Type Liquid->Solvent Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Solvent->Halogenated Contains Halogens NonHalo Non-Halogenated Solvents (e.g., DMSO, EtOH) Solvent->NonHalo Halogen-Free HaloBin Halogenated Waste Carboy (Red Tag, Vented Cap) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Green Tag, Vented Cap) NonHalo->NonHaloBin Incineration EPA-Compliant Incineration (RCRA Subtitle C Facility) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Decision tree for the segregation and disposal of (2E)-3-(2-Furyl)-2-phenylacrylic acid waste.
Protocol A: Solid Waste Segregation and Packaging

This protocol applies to unused powder, contaminated weighing paper, and disposable PPE.

  • Collection: Transfer residual solid waste into a wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to organic acids and prevents chemical leaching.

  • Containment Verification (Self-Validating Step): Seal the primary HDPE container tightly. Place it inside a 4-mil clear polyethylene secondary containment bag. Seal the bag and invert it gently. The absence of escaping powder visually validates the integrity of the primary seal.

  • Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write the full chemical name: "(2E)-3-(2-Furyl)-2-phenylacrylic acid". Do not use abbreviations, as this violates RCRA labeling compliance [3].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) strictly separated from strong oxidizing agents or strong bases to prevent spontaneous degradation.

Protocol B: Liquid Waste Management (Assay Solutions)

This protocol applies when the compound is dissolved in organic solvents for synthesis or biological assays.

  • Solvent Identification: Determine the carrier solvent. For biological assays, this is typically Dimethyl Sulfoxide (DMSO); for synthesis, it may be Dichloromethane (DCM).

  • Neutralization Check (Self-Validating Step): Before adding the acidic aliquot to a bulk waste carboy, test the pH of the waste using indicator strips. A pH between 4 and 10 validates that the waste will not induce an exothermic acid-base reaction upon mixing with other organic effluents [3].

  • Segregation:

    • Halogen-Free: Pour DMSO, Ethanol, or Ethyl Acetate mixtures into the "Non-Halogenated Organic Waste" carboy (Green Tag).

    • Halogenated: Pour DCM or Chloroform mixtures into the "Halogenated Organic Waste" carboy (Red Tag).

  • Documentation: Immediately log the estimated mass of the chemical and the solvent volume on the SAA waste tracking sheet.

OSHA-Compliant Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent respiratory exposure to the irritating powder. This procedure aligns with OSHA HAZWOPER standards (29 CFR 1910.120) [4].

Step-by-Step Decontamination Methodology:

  • Evacuation & Assessment: Isolate the spill perimeter (minimum 5-foot radius). Verify the spill is under 500 grams (classified as a "small spill" manageable by trained laboratory personnel).

  • PPE Donning: Equip chemical-resistant nitrile gloves (double-gloving is mandatory), splash-proof safety goggles, and a fitted N95 or P100 particulate respirator. Causality: The furan-acrylic acid derivative is a severe respiratory tract irritant; standard surgical masks offer zero protection against fine chemical dust.

  • Dust Suppression (Critical Step): Never use a dry brush or broom. Dry sweeping aerosolizes the Michael-acceptor particles, drastically increasing inhalation risk. Instead, cover the powder with absorbent pads slightly dampened with a 10% ethanol/water solution to suppress dust formation and solubilize the acid.

  • Collection: Carefully fold the dampened absorbent pads inward, trapping the chemical. Use a disposable anti-static plastic scoop to transfer the material into a hazardous waste bag.

  • Surface Neutralization: Wipe the affected benchtop or floor with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate in soapy water). Causality: The mild base neutralizes residual acrylic acid traces, converting them into water-soluble, non-volatile sodium salts, which are easily wiped away.

  • Disposal & Reporting: Place all cleanup materials (including the outer layer of your double-gloves) into the solid hazardous waste bin. Submit an incident report to the Environmental Health and Safety (EHS) officer.

References

  • Title: Hazardous Waste Management Facilities and Units (RCRA Subtitle C) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Disposal Guidelines and Satellite Accumulation Area (SAA) Protocols Source: Purdue University Environmental Health and Safety URL: [Link]

  • Title: A Compliance Guide to OSHA Chemical Spill Procedures (HAZWOPER 29 CFR 1910.120) Source: TradeSafe / OSHA Outreach URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(2-Furyl)-2-phenylacrylic acid
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(2E)-3-(2-Furyl)-2-phenylacrylic acid
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